Cbz-NH-peg3-CH2cooh
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZCDPECWJRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of Cbz-NH-PEG3-CH2COOH in Proteolysis-Targeting Chimeras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful strategy to target previously "undruggable" proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that covalently joins them. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This technical guide provides an in-depth examination of Cbz-NH-PEG3-CH2COOH , a popular polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. We will delve into its chemical structure, physicochemical properties, and its role in the rational design of potent and selective protein degraders. This document will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside a discussion of the underlying biological pathways.
Core Concepts: The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Chemical and Physical Properties of this compound
This compound is a bifunctional linker that features a carboxybenzyl (Cbz)-protected amine at one end and a carboxylic acid at the other, connected by a 3-unit polyethylene glycol chain. The Cbz group provides a stable protecting group for the amine, which can be selectively removed under specific conditions to allow for conjugation to a ligand. The terminal carboxylic acid can be activated to react with an amine-containing ligand.
| Property | Value |
| Chemical Formula | C16H23NO7 |
| Molecular Weight | 341.36 g/mol |
| CAS Number | 462100-05-6 |
| Appearance | Colorless to light yellow viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, and Methanol |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized protocol for the coupling of a POI ligand (containing an amine) and an E3 ligase ligand (containing an amine) to the this compound linker.
Materials:
-
POI ligand with a primary or secondary amine.
-
E3 ligase ligand with a primary or secondary amine.
-
This compound.
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Deprotection reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C).
-
Purification: Preparative HPLC (High-Performance Liquid Chromatography).
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature.
-
Coupling to POI Ligand: To the activated linker solution, add the POI ligand-NH2 (1.0 eq) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the Cbz-protected intermediate.
-
Cbz Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or ethanol). Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-6 hours. Monitor the reaction by LC-MS.
-
Filtration and Concentration: Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the amine-linker-POI ligand intermediate.
-
Coupling to E3 Ligase Ligand: In a separate flask, activate the carboxylic acid group of a suitably functionalized E3 ligase ligand using the same procedure as in Step 1. To this activated E3 ligase ligand, add the amine-linker-POI ligand intermediate from Step 5. Allow the reaction to proceed for 4-12 hours at room temperature.
-
Final Purification: Perform a final work-up and purification of the PROTAC molecule using preparative HPLC to obtain the final product with high purity.
Evaluation of PROTAC Activity: Western Blot for Protein Degradation
A key experiment to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context. Western blotting is a widely used technique for this purpose.
Materials:
-
Cell line expressing the protein of interest.
-
Complete cell culture medium.
-
Synthesized PROTAC.
-
DMSO (for stock solution).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the protein of interest.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate at an appropriate density to achieve 70-80% confluency on the day of treatment. The next day, treat the cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the POI band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle control.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
| PROTAC Example (Illustrative) | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-X (with PEG3 linker) | MCF-7 | 24 | 50 | >90 |
| PROTAC-Y (with PEG3 linker) | HCT116 | 12 | 150 | 85 |
Note: The data in this table is for illustrative purposes only and does not represent results from a specific PROTAC synthesized with this compound.
Conclusion
This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined structure, bifunctional nature, and the hydrophilic properties imparted by the PEG chain make it a popular choice for researchers aiming to create effective protein degraders. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this linker. Successful PROTAC design requires careful optimization of the linker length and composition to ensure optimal ternary complex formation and subsequent degradation of the protein of interest. As the field of targeted protein degradation continues to evolve, the rational application of well-characterized linkers like this compound will be crucial for the development of next-generation therapeutics.
Technical Guide: Cbz-NH-PEG3-CH2COOH for Proteolysis Targeting Chimera (PROTAC) Development
CAS Number: 462100-05-6
Introduction
Cbz-NH-PEG3-CH2COOH is a heterobifunctional linker molecule widely utilized in the field of drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] This linker, featuring a carboxybenzyl (Cbz)-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for conjugating a target protein ligand to an E3 ubiquitin ligase ligand. The PEG spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 462100-05-6 | [5] |
| Molecular Formula | C16H23NO7 | |
| Molecular Weight | 341.36 g/mol | |
| Appearance | Viscous Liquid | |
| Purity | Typically >95% | |
| Boiling Point | 534.1 ± 50.0 °C at 760 mmHg | |
| Density | 1.217 ± 0.06 g/cm³ | |
| Flash Point | 276.8 ± 30.1 °C | |
| Storage Conditions | -20°C for long-term storage |
Application in PROTAC Synthesis
This compound serves as a linker in the modular synthesis of PROTACs. The terminal carboxylic acid allows for the formation of a stable amide bond with an amine-functionalized ligand, typically the ligand for the E3 ubiquitin ligase or the target protein. The Cbz-protected amine on the other end of the linker can be deprotected under specific conditions to reveal a primary amine, which can then be coupled to the second ligand.
PROTAC Mechanism of Action
A PROTAC synthesized using this linker will facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
Representative Protocol: Amide Coupling of this compound to an Amine-Containing Ligand
This protocol describes the coupling of the carboxylic acid moiety of the linker to a primary or secondary amine on a ligand (Ligand-NH2).
Materials:
-
This compound
-
Amine-containing ligand (Ligand-NH2)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine-containing ligand (Ligand-NH2) (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the activated linker solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the purified Cbz-NH-PEG3-CH2-CO-Ligand.
Subsequent Deprotection and Coupling
The Cbz group on the resulting product can be removed via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield a free amine. This amine can then be coupled to the carboxylic acid of the second ligand using similar amide coupling conditions as described above.
Caption: A representative workflow for PROTAC synthesis.
Data Presentation
Currently, there is a lack of published quantitative biological data (e.g., DC50, Dmax) for PROTACs specifically synthesized using this compound. Researchers developing novel PROTACs with this linker would need to perform experiments to determine these values.
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
These parameters are typically determined using techniques such as Western blotting or quantitative mass spectrometry-based proteomics.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs. Its well-defined structure, including a versatile PEG spacer and orthogonal protecting groups, allows for the systematic construction of these complex heterobifunctional molecules. While specific examples of its application in peer-reviewed literature are limited, the fundamental chemical principles for its use are well-established, providing a solid foundation for its incorporation into novel PROTAC-based drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-{2-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}acetic acid - C16H23NO7 | CSSS00011011244 [chem-space.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Cbz-NH-PEG3-CH2COOH for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties and applications of Cbz-NH-PEG3-CH2COOH, a polyethylene glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its role in facilitating targeted protein degradation and provides detailed, generalized experimental protocols for its use in the laboratory.
Physicochemical Properties of this compound
This compound is a heterobifunctional linker molecule featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The PEG3 spacer enhances the molecule's hydrophilicity, a crucial factor in improving the solubility and pharmacokinetic properties of the resulting PROTAC.
| Property | Value | Source(s) |
| Molecular Weight | 341.36 g/mol | [1][2] |
| Molecular Formula | C16H23NO7 | [1][3] |
| CAS Number | 462100-05-6 | [1] |
| Appearance | Viscous Liquid | |
| Purity | ≥95% | |
| Storage Conditions | -20°C for long-term storage |
Core Concept: The Role of Linkers in PROTAC-Mediated Protein Degradation
PROTACs are innovative heterobifunctional molecules designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The this compound molecule serves as this critical linker. Its chemical structure allows for the covalent attachment of a POI-binding ligand and an E3 ligase-binding ligand, thereby forming the complete PROTAC. Once assembled, the PROTAC acts as a bridge, bringing the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is hijacked by PROTACs to induce targeted protein degradation.
Figure 1: The Ubiquitin-Proteasome System hijacked by a PROTAC molecule.
Generalized Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand. The following diagram outlines a generalized workflow for this process.
Figure 2: Generalized workflow for the synthesis of a PROTAC using this compound.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a hypothetical PROTAC using this compound. These should be adapted and optimized for specific ligands and experimental conditions.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol describes the chemical synthesis of a hypothetical PROTAC by coupling this compound with an E3 ligase ligand and a POI ligand, both containing a reactive amine group.
Materials:
-
This compound
-
E3 ligase ligand with a primary or secondary amine
-
POI ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Coupling of this compound with the E3 Ligase Ligand
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Cbz-protected intermediate.
Step 2: Cbz Deprotection
-
Dissolve the Cbz-protected intermediate from Step 1 in methanol.
-
Carefully add 10% Pd/C (catalytic amount) to the solution.
-
Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction under a hydrogen atmosphere for 2-6 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate, which is often used in the next step without further purification.
Step 3: Coupling of the Deprotected Intermediate with the POI Ligand
-
Note: This step assumes the POI ligand has a carboxylic acid functionality. If it has an amine, the linker's carboxylic acid would be activated first.
-
In a round-bottom flask under an inert atmosphere, dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected amine intermediate from Step 2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.5 and 1.6.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
Protocol 2: Characterization of the Synthesized PROTAC
LC-MS Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at an appropriate wavelength and mass spectrometry (electrospray ionization).
-
Expected Outcome: A single major peak in the chromatogram with the correct mass-to-charge ratio for the final PROTAC molecule.
NMR Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Expected Outcome: The spectra should be consistent with the chemical structure of the synthesized PROTAC, with all expected peaks present and integrated correctly.
Protocol 3: In-vitro Evaluation of PROTAC Activity by Western Blot
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of its target protein in a cell-based assay.
Materials:
-
A cell line that expresses the target protein of interest.
-
Cell culture medium and supplements.
-
The synthesized PROTAC dissolved in DMSO.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its bifunctional nature and hydrophilic PEG spacer make it a versatile linker for connecting a wide variety of E3 ligase and target protein ligands. The generalized protocols provided in this guide offer a framework for the synthesis and evaluation of novel PROTACs, empowering researchers to explore new avenues in targeted protein degradation for drug discovery and chemical biology. As the field of targeted protein degradation continues to evolve, the rational design and application of linkers like this compound will remain a cornerstone of developing next-generation therapeutics.
References
A Technical Guide to Cbz-NH-PEG3-CH2COOH: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the development of highly specific and potent drug molecules is paramount. A key strategy in this endeavor is the use of bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The efficacy of these constructs is critically dependent on the linker that connects the targeting moiety to the payload or the E3 ligase ligand. Cbz-NH-PEG3-CH2COOH is a discrete polyethylene glycol (PEG) linker that has gained significant attention for its utility in the synthesis of these advanced therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering valuable insights for researchers in drug discovery and development.
Core Properties of this compound
This compound is a heterobifunctional linker featuring a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid. The presence of a triethylene glycol (PEG3) spacer imparts favorable physicochemical properties, including increased hydrophilicity, which can enhance the solubility and pharmacokinetic profile of the final conjugate.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C16H23NO7 |
| Molecular Weight | 341.36 g/mol [1] |
| CAS Number | 462100-05-6[1] |
| Appearance | Viscous Liquid[1] |
| Purity | ≥95% |
| Boiling Point | 534.1 ± 50.0 °C at 760 mmHg[1] |
| Flash Point | 276.8 ± 30.1 °C[1] |
| IUPAC Name | 3-oxo-1-phenyl-2,7,10,13-tetraoxa-4-azapentadecan-15-oic acid |
| InChI Key | DMBZCDPECWJRJR-UHFFFAOYSA-N |
| Storage Conditions | 4°C or -20°C for long-term storage |
Applications in Drug Development
The unique structural features of this compound make it a valuable tool in the construction of complex therapeutic molecules.
PROTACs
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker to connect the target protein ligand to the E3 ligase ligand. The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that specifically binds to a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of ADCs. PEGylated linkers like this compound can improve the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic drug payloads, and can help to prevent aggregation.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action enabled by this compound in the context of PROTACs is the hijacking of the ubiquitin-proteasome system.
Caption: PROTAC mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for key experimental procedures involving this compound.
Amide Bond Formation
The carboxylic acid moiety of this compound can be coupled with an amine-containing molecule (e.g., a target protein ligand or an E3 ligase ligand) using standard peptide coupling reagents.
Materials:
-
This compound
-
Amine-containing molecule
-
Coupling reagent (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-containing molecule (1.0-1.2 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Caption: Workflow for amide bond formation.
Cbz Deprotection
The Cbz protecting group can be removed by catalytic hydrogenolysis to yield a free amine, which can then be further functionalized.
Materials:
-
Cbz-protected compound
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas (H2) or a hydrogen source like ammonium formate
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (or the hydrogen source is added).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically a balloon) for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected amine.
Caption: Workflow for Cbz deprotection.
Conclusion
This compound is a versatile and valuable linker for the development of sophisticated therapeutics such as PROTACs and ADCs. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of drug candidates with improved physicochemical and pharmacokinetic properties. The experimental protocols outlined in this guide provide a solid foundation for the successful implementation of this linker in drug discovery and development workflows. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the utility of well-designed linkers like this compound will undoubtedly remain a cornerstone of innovation.
References
The PROTAC Linker Cbz-NH-peg3-CH2cooh: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth overview of a specific polyethylene glycol (PEG)-based linker, Cbz-NH-peg3-CH2cooh, for its application in PROTAC design and development.
While this compound is commercially available and recognized as a tool for PROTAC synthesis, a comprehensive review of publicly accessible scientific literature and patent databases did not yield specific examples of PROTAC molecules incorporating this exact linker. Consequently, this guide will focus on its chemical properties, general synthetic utility, and the established roles of PEG linkers in PROTACs, while noting the absence of specific biological data for PROTACs utilizing this component.
Chemical Properties and Structure
This compound, also known by its IUPAC name 2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)acetic acid, is a monodisperse PEG linker with a defined length. Its key structural features include a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid, separated by a three-unit PEG chain.
| Property | Value |
| Chemical Formula | C16H23NO7 |
| Molecular Weight | 341.36 g/mol |
| CAS Number | 462100-05-6 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
| Storage | Store at -20°C for long-term stability |
The Cbz group provides a stable protecting group for the amine functionality, which can be removed under specific conditions, typically catalytic hydrogenation. The terminal carboxylic acid allows for straightforward conjugation to an amine-containing molecule, such as a ligand for a target protein or an E3 ligase, through amide bond formation. The PEG3 spacer enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.
Role in PROTAC Design and Synthesis
The modular nature of PROTACs allows for the systematic variation of each component to optimize degradation activity. The linker, in particular, plays a crucial role in dictating the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
General Synthetic Strategy
The synthesis of a PROTAC using this compound typically involves a stepwise approach:
-
Amide Coupling: The carboxylic acid moiety of this compound is activated using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) and then reacted with an amine-functionalized ligand (either for the target protein or the E3 ligase).
-
Deprotection: The Cbz protecting group is removed from the newly formed intermediate, typically by catalytic hydrogenation (e.g., H2, Pd/C), to expose the primary amine.
-
Second Amide Coupling: The exposed amine is then coupled to the carboxylic acid of the second ligand to complete the PROTAC structure.
Alternatively, the synthetic route can be reversed, starting with the deprotection of the Cbz group followed by sequential amide couplings.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
Caption: Generalized workflow for PROTAC synthesis.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: Catalytic cycle of a PROTAC.
Conclusion
This compound represents a readily available and versatile building block for the synthesis of PROTACs. Its defined PEG length offers a starting point for linker optimization, and its terminal functional groups are amenable to standard conjugation chemistries. While the absence of published data on PROTACs specifically utilizing this linker prevents a detailed analysis of its impact on biological activity, the general principles of PEG linker design in PROTACs suggest its potential to contribute favorably to the development of novel protein degraders. Future disclosures in scientific literature or patents will be necessary to fully elucidate the specific advantages and potential limitations of this particular linker in the context of targeted protein degradation. Researchers in the field are encouraged to consider this compound as a component in their linker-optimization strategies for novel PROTAC development.
The Pivotal Role of PEG3 Spacers in PROTAC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the various linker compositions, polyethylene glycol (PEG) linkers, and specifically short PEG chains like the tri-ethylene glycol (PEG3) spacer, have garnered significant attention for their ability to impart favorable properties.
This in-depth technical guide elucidates the multifaceted role of the PEG3 spacer in PROTAC design. It provides a comprehensive overview of its impact on degradation efficacy, detailed experimental protocols for characterization, and visual representations of key biological pathways and experimental workflows to empower researchers in the rational design of next-generation protein degraders.
The Influence of PEG3 Spacers on PROTAC Properties
The inclusion of a PEG3 spacer in a PROTAC linker can significantly modulate its biological activity and drug-like properties. The ethylene glycol units enhance hydrophilicity, which can improve the solubility of often large and greasy PROTAC molecules.[2] This improved solubility can, in turn, affect cell permeability and bioavailability.[3] The flexibility of the PEG chain is also a key attribute, allowing the PROTAC to adopt a conformation that is energetically favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]
The length of the PEG linker is a critical parameter that requires careful optimization for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The PEG3 spacer, with its intermediate length, often represents a favorable starting point in PROTAC design, balancing flexibility and the ability to span the necessary distance between the two proteins without introducing excessive conformational entropy penalties.
Data Presentation: Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting different proteins.
Table 1: Impact of PEG Linker Length on Degradation of Bromodomain and Extra-Terminal (BET) Proteins (BRD4)
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| PROTAC A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. | [5] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. | |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. | |
| PROTAC E | 4-5 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can restore high degradation potency. |
Table 2: Impact of PEG Linker Length on Degradation of Cyclin-Dependent Kinases (CDK4/6)
| PROTAC | Linker (PEG Units) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Palbociclib-based PROTAC | 3 | CDK4 | ~15 | >90 | |
| Palbociclib-based PROTAC | 3 | CDK6 | ~34.1 | >90 |
Table 3: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1)
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| ERα Degrader | 12 | ERα | VHL | Less Potent | |
| ERα Degrader | 16 | ERα | VHL | More Potent | |
| TBK1 Degrader | < 12 | TBK1 | VHL | No degradation | |
| TBK1 Degrader | 12-29 | TBK1 | VHL | Submicromolar degradation |
Experimental Protocols
Synthesis of a PROTAC Incorporating a PEG3 Spacer
This protocol provides a general method for the synthesis of a PROTAC using a commercially available Pomalidomide-PEG3-azide linker and a target ligand containing a terminal alkyne for click chemistry.
Materials:
-
Pomalidomide-PEG3-azide
-
Target protein ligand with a terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the target protein ligand with a terminal alkyne (1.0 eq) and Pomalidomide-PEG3-azide (1.1 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation Assessment
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer: 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
4x Laemmli sample buffer (4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris HCl, pH 6.8)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST: 5 mM TRIS, 15 mM NaCl, 0.1% Tween 20, pH 7.5)
-
Primary antibody against the target protein (e.g., anti-BRD4, 1:1000 dilution)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin, 1:10,000 dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Preparation: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent detection reagent and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines a method to assess the formation and stability of the PROTAC-induced ternary complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified E3 ligase (e.g., VHL complex) and target protein (e.g., BRD4)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (specific to the interaction, may require scouting)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases. Fit the sensorgram data to a suitable binding model to determine the dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the target protein in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgram data to a ternary binding model to determine the affinity and kinetics of the ternary complex formation.
-
Cooperativity (α) can be calculated by comparing the affinity of the target protein in the presence and absence of the PROTAC. An α value greater than 1 indicates positive cooperativity.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The PEG3 spacer is a versatile and valuable component in the PROTAC linker toolbox. Its ability to enhance solubility, provide optimal flexibility, and facilitate the formation of a productive ternary complex makes it a frequent choice in the design of potent and selective protein degraders. However, as the provided data illustrates, the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a range of linker lengths, is crucial for successful PROTAC development. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers to characterize and optimize their PROTAC molecules, ultimately accelerating the discovery of novel therapeutics for a wide range of diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Function of the Cbz Protecting Group in Synthesis
The Carboxybenzyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first protecting group to enable the controlled, stepwise synthesis of peptides, revolutionizing the field.[1][3][4] Its enduring utility is due to its stability across a range of conditions, the crystallinity it often imparts to intermediates, and the multiple, selective methods available for its removal.
This technical guide provides a comprehensive overview of the Cbz group, detailing its core function, mechanisms of introduction and removal, quantitative performance data, and its strategic application in complex synthetic workflows.
Core Function and Mechanism
The primary role of the Cbz group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into a significantly less reactive carbamate. This protection prevents the amine from participating in undesired side reactions during subsequent synthetic steps, such as acylation or alkylation. The Cbz group is known for its robustness, being stable in basic and most aqueous acidic conditions, which is a critical feature for multi-step synthesis.
The protecting group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or another activated Cbz source. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the benzyl chloroformate. Subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate linkage.
Caption: General mechanism for N-protection using Cbz-Cl.
Introduction of the Cbz Group (N-Protection)
The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which typically involve an aqueous base like sodium bicarbonate. Alternative activated reagents include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). To improve yields, chemoselectivity, and environmental friendliness, various protocols have been developed using organic bases, phase-transfer catalysts, or green solvents like water and polyethylene glycol (PEG).
Quantitative Data on N-Cbz Protection
The following table summarizes representative yields for the Cbz protection of various amines under different conditions.
| Substrate (Amine) | Reagent | Conditions | Yield (%) | Reference |
| General Aliphatic/Aromatic | Cbz-Cl | Water, Room Temp, 2-10 min | 88-98% | |
| Aniline | Cbz-Cl | NaHCO₃, Acetone/H₂O, 0°C to RT | 95% | |
| 4-Nitroaniline | Cbz-Cl | NaHCO₃, Acetone/H₂O, 0°C to RT | 92% | |
| (S)-Methyl 2-aminopropanoate | Cbz-Cl | NaHCO₃, THF/H₂O, 0°C, 20 h | 90% | |
| Various Amines | Cbz-Cl | PEG-400, Room Temp | 88-96% | |
| Aminols | Cbz-Cl | Water, Room Temp | 90-94% |
Experimental Protocol: N-Cbz Protection in an Aqueous Medium
This protocol details a green and efficient method for the Cbz protection of amines in water.
-
Reaction Setup: To a suitable flask, add the amine (1.0 mmol) and distilled water (3 mL).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.05 mmol) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically very short (2-10 minutes for aliphatic amines).
-
Workup: Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, concentrate under reduced pressure, and purify the residue by silica gel column chromatography (hexane-EtOAc) to yield the pure N-Cbz protected amine.
Removal of the Cbz Group (Deprotection)
The selective removal of the Cbz group is a critical step. The choice of deprotection method is dictated by the presence of other functional groups within the molecule. The main strategies are catalytic hydrogenolysis and acid-mediated cleavage.
Caption: Primary methodologies for the deprotection of Cbz groups.
Catalytic Hydrogenolysis
This is the most common and cleanest method for Cbz group removal. It involves the cleavage of the benzylic C-O bond using hydrogen gas (H₂) or a hydrogen donor (transfer hydrogenation) in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C). The reaction is mild and proceeds at neutral pH, producing the free amine, toluene, and carbon dioxide as byproducts.
Key Considerations: This method is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing residues.
Acid-Mediated Cleavage
Strong acidic conditions can also cleave the Cbz group. A common reagent system is 33% hydrogen bromide in acetic acid (HBr/AcOH). Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), have also been shown to effectively remove Cbz protection, even in the presence of sensitive groups like nitro groups or double bonds. Acid-mediated deprotection is a valuable metal-free alternative, which is advantageous in industrial settings to avoid heavy metal contamination.
Quantitative Data on N-Cbz Deprotection
| Method | Reagents | Conditions | Yield (%) | Reference |
| Hydrogenolysis | 10% Pd/C, H₂ (balloon) | Methanol, RT, 1-4 h | >95% | |
| Transfer Hydrogenation | 5% Pd/C, H₂ (atm) | Methanol, 60°C, 40 h | Not specified | |
| Acidolysis | 33% HBr in Acetic Acid | Room Temp, 20 min | >90% | |
| Lewis Acid | AlCl₃ / HFIP | Room Temp | Good | |
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | DMA, 75°C | Good |
Experimental Protocols for Deprotection
Protocol 1: Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve the Cbz-protected compound (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 0.1 eq by weight) to the solution.
-
Hydrogenation: Secure a hydrogen balloon to the flask or place the vessel in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas, repeating this cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Workup: Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Acid-Mediated Cleavage
-
Reaction Setup: Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid in a suitable flask.
-
Reaction: Stir the mixture at room temperature for approximately 20 minutes.
-
Precipitation: Add cold diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolation: Collect the precipitate by filtration or decantation. Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.
Orthogonality and Strategic Applications
A key advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality allows for the selective deprotection of one group while others remain intact, a critical strategy in the synthesis of complex molecules like peptides and in drug discovery.
For instance, a Cbz group can be removed by hydrogenolysis without affecting a Boc group, and a Boc group can be removed with acid (e.g., TFA) while the Cbz group remains. This enables chemists to "address" specific amino groups at different stages of a synthesis.
Caption: Orthogonal deprotection of Cbz and Boc groups.
Conclusion
The Carboxybenzyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals. Its ease of introduction, stability, and multiple deprotection pathways—particularly its orthogonality to the widely used Boc and Fmoc groups—ensure its continued place in modern synthetic strategies. A thorough understanding of its function, quantitative performance, and detailed experimental protocols is essential for its successful application in the synthesis of complex organic molecules.
References
The Role of Cbz-NH-peg3-CH2cooh in Modern Drug Discovery: A Technical Overview
For Immediate Release
In the rapidly evolving landscape of targeted therapeutics, the strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is paramount. Central to the efficacy of these modalities is the chemical linker that connects the targeting and functional moieties. This technical guide delves into the applications of Cbz-NH-peg3-CH2cooh, a bifunctional polyethylene glycol (PEG)-based linker, in the context of drug discovery and development. While specific peer-reviewed examples of its direct application are not yet prevalent in the public domain, its structural components and properties allow for a comprehensive analysis of its potential and methodologies for its use.
Core Attributes of this compound
This compound is a heterobifunctional linker characterized by three key components: a carboxybenzyl (Cbz)-protected amine, a three-unit polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This combination of features makes it a versatile tool for conjugating different molecular entities.
| Property | Description | Reference |
| Molecular Formula | C16H23NO7 | [1][2][3] |
| Molecular Weight | 341.36 g/mol | [1][3] |
| Appearance | Viscous Liquid | |
| Terminal Groups | Cbz-protected amine and a carboxylic acid | |
| Spacer | PEG3 (three ethylene glycol units) |
The PEG3 spacer is crucial for enhancing the hydrophilicity and solubility of the resulting conjugate, which can improve its pharmacokinetic properties. The terminal functional groups provide orthogonal handles for a two-step conjugation strategy. The carboxylic acid can be activated for reaction with an amine, while the Cbz-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.
Primary Application: Synthesis of PROTACs
The principal application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A general workflow for synthesizing a PROTAC using this compound can be conceptualized as follows:
This modular approach allows for the systematic variation of either the E3 ligase ligand or the target protein ligand.
Potential Application in Antibody-Drug Conjugates (ADCs)
While less commonly cited for this purpose, linkers with similar architecture are utilized in the construction of ADCs. ADCs are targeted therapies consisting of a monoclonal antibody, a cytotoxic payload, and a chemical linker. The linker connects the payload to the antibody, and its stability is critical for the safety and efficacy of the ADC. This compound could be employed to conjugate a cytotoxic drug to an antibody, with the PEG spacer potentially improving the ADC's solubility and pharmacokinetic profile.
Experimental Protocols
General Protocol for Amide Coupling
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add the amine-containing molecule (e.g., an E3 ligase ligand) (1 equivalent).
-
Reaction Monitoring: Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired amide conjugate.
General Protocol for Cbz Deprotection
-
Reaction Setup: Dissolve the Cbz-protected intermediate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by LC-MS or TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like this compound hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate a target protein.
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step that is influenced by the nature and length of the linker. An optimally designed linker facilitates the correct orientation of the target protein and the E3 ligase for efficient ubiquitin transfer.
Conclusion
This compound represents a valuable and versatile chemical tool for the construction of complex therapeutic modalities like PROTACs. Its defined structure, incorporating a hydrophilic spacer and orthogonal reactive handles, provides a reliable platform for medicinal chemists and drug developers. While detailed reports of its specific use in late-stage drug candidates are yet to be published, the principles of its application are well-founded in the established chemistry of bioconjugation. Future research will likely see the broader application of this and similar linkers in the development of novel targeted therapies.
References
The Architect of Degradation: A Technical Guide to Cbz-NH-PEG3-CH2COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linkers in PROTAC-Mediated Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS). A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and overall degradation efficiency.[1][3]
This technical guide focuses on a specific and widely utilized linker building block, Cbz-NH-PEG3-CH2COOH . This molecule is a trifunctional polyethylene glycol (PEG) linker, featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The PEG3 moiety enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal functional groups—a protected amine and a carboxylic acid—provide versatile handles for covalent attachment to the POI and E3 ligase ligands.
Due to the proprietary nature of many specific PROTAC structures, publicly available data for PROTACs synthesized with the exact this compound linker is limited. Therefore, this guide will utilize a representative example of a PROTAC synthesized with a functionally equivalent Boc-NH-PEG3-CH2COOH linker to illustrate the principles of its application, data interpretation, and the experimental protocols involved.
Core Concepts of PROTAC Action and the Role of the PEG3 Linker
The mechanism of action of a PROTAC involves bringing a target protein and an E3 ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
References
The Architect of Targeted Protein Degradation: A Technical Guide to Cbz-NH-PEG3-CH2COOH in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted protein degradation, the ability to selectively eliminate disease-causing proteins offers a transformative therapeutic paradigm. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, acting as molecular bridges between a target protein and the cell's own protein disposal machinery. At the heart of every PROTAC is the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the entire molecule. This technical guide delves into the core utility of Cbz-NH-PEG3-CH2COOH , a frequently employed polyethylene glycol (PEG)-based linker in the synthesis of PROTACs for cell culture-based research and drug discovery.
While specific quantitative data and detailed experimental protocols for PROTACs utilizing this exact linker are not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its application. We will explore its structural significance, outline general experimental workflows for its incorporation into PROTACs, and illustrate the fundamental signaling pathway it helps to hijack.
Core Concepts: The Role of this compound in PROTACs
This compound is a heterobifunctional linker designed for the assembly of PROTACs. Its chemical structure features three key components:
-
A Carboxylic Acid (-COOH) functional group: This reactive handle allows for the covalent attachment to a ligand that binds to the target protein of interest (POI).
-
A Carbobenzyloxy (Cbz)-protected Amine (-NH-Cbz) group: The Cbz group serves as a protecting group for the amine. Following deprotection, the revealed amine can be coupled to a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN).
-
A PEG3 Spacer: The three-unit polyethylene glycol chain provides several advantages, including increased hydrophilicity and solubility of the final PROTAC molecule. The length and flexibility of the PEG spacer are also critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The primary function of a PROTAC synthesized with this linker is to induce the ubiquitination and subsequent degradation of a target protein via the ubiquitin-proteasome system.
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and cellular evaluation of a PROTAC incorporating the this compound linker.
Caption: A generalized workflow for the development and evaluation of a PROTAC.
Key Experimental Protocols
While specific protocols are PROTAC and cell-line dependent, the following provides a general methodology for key experiments.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the PROTAC on the cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent to the wells, mix, and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Signaling Pathway: Hijacking the Ubiquitin-Proteasome System
The diagram below illustrates the mechanism of action of a PROTAC utilizing a linker like this compound to recruit the Cereblon E3 ligase.
Caption: The PROTAC induces proximity between the target protein and the E3 ligase, leading to ubiquitination and proteasomal degradation.
Quantitative Data Summary
| Parameter | Description | Expected Outcome/Measurement |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Typically in the nanomolar to low micromolar range. |
| Dmax | The maximum percentage of target protein degradation achieved. | Ideally >80-90%. |
| t1/2 of Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Varies depending on the target and cell line. |
| IC50 (Viability) | The concentration of the PROTAC that inhibits cell growth by 50%. | Compared to DC50 to assess the therapeutic window. |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the PROTAC binding to the target protein and the E3 ligase. | Measured by biophysical assays like SPR or ITC. |
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs, particularly those designed to recruit the Cereblon E3 ligase. Its well-defined structure, with distinct reactive ends and a solubilizing PEG spacer, makes it a staple in the construction of these powerful research tools and potential therapeutics. While this guide provides a foundational understanding and generalized protocols, the successful application of this linker in cell culture studies will ultimately depend on empirical optimization for each specific target protein and cellular context. The systematic evaluation of PROTACs constructed with this and other linkers will continue to advance the field of targeted protein degradation.
Methodological & Application
Synthesis Protocol for Cbz-NH-PEG3-CH2COOH: A Detailed Guide for Researchers
Application Notes
Introduction:
Cbz-NH-PEG3-CH2COOH, also known as Carbobenzyloxy-amino-PEG3-acetic acid, is a valuable heterobifunctional linker used extensively in pharmaceutical and biotechnology research. Its structure incorporates a carbobenzyloxy (Cbz) protected amine, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This arrangement makes it an ideal building block for the synthesis of more complex molecules, particularly in the field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Cbz group provides stable protection for the amine functionality, which can be selectively removed under specific conditions, while the carboxylic acid allows for conjugation to other molecules. The hydrophilic PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Applications:
-
PROTAC Synthesis: this compound serves as a PEG-based linker for the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Drug Delivery and Development: The PEG linker can improve the solubility and bioavailability of hydrophobic drugs.[3] Monodisperse PEGs are particularly useful in creating effective small molecule drugs.[4]
-
Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines, enabling the conjugation of this linker to proteins, peptides, or other biomolecules.[3]
-
Peptide Synthesis: Cbz-protected amino acids are fundamental in peptide chemistry to control the stepwise assembly of amino acids. PEG derivatives are used to enhance the solubility and bioavailability of bioactive peptides.
Experimental Protocol
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the amino-PEG3-acetic acid intermediate. The second step is the protection of the terminal amino group with a carbobenzyloxy (Cbz) group.
Step 1: Synthesis of 1-amino-3,6,9-trioxaundecane-11-oic acid (NH2-PEG3-CH2COOH)
This protocol is adapted from methods for synthesizing similar amino-PEG-acids.
Materials:
-
1-(2-chloroethoxy)-2-(2-(2-chloroethoxy)ethoxy)ethane
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Sodium periodate (NaIO4)
-
Ruthenium(III) chloride hydrate (RuCl3·H2O)
-
Acetonitrile (ACN)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl)
Procedure:
-
Azidation: In a round-bottom flask, dissolve 1-(2-chloroethoxy)-2-(2-(2-chloroethoxy)ethoxy)ethane (1.0 eq) in DMF. Add sodium azide (2.2 eq) and heat the mixture to 90-100 °C for 12-16 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the corresponding diazide.
-
Reduction: Dissolve the diazide (1.0 eq) in methanol. Add 10% Pd/C (catalytic amount) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude diamine.
-
Oxidation: This step selectively oxidizes one of the terminal alcohols of a PEG chain to a carboxylic acid. While the direct oxidation of the diamine can be complex, a common strategy involves starting with a precursor where one end is protected. An alternative is the oxidation of a commercially available alcohol precursor followed by amination. For the purpose of this generalized protocol, we will assume the availability of 2-(2-(2-aminoethoxy)ethoxy)ethanol which can then be oxidized. A more direct, but potentially lower-yielding, approach from the diamine would involve selective protection and subsequent oxidation. A generalized oxidation procedure for a related compound is as follows: Dissolve the amino alcohol (1.0 eq) in a mixture of acetonitrile, water, and ethyl acetate. Add sodium periodate (4.0 eq) and a catalytic amount of RuCl3·H2O. Stir vigorously at room temperature for 4-6 hours. Quench the reaction with isopropanol. Extract the aqueous layer with ethyl acetate. Adjust the pH of the aqueous layer to ~2 with HCl and extract again with ethyl acetate. Combine the organic layers, dry over Na2SO4, and concentrate to give the crude amino-PEG3-acid.
Step 2: Synthesis of this compound
This protocol is based on the general Schotten-Baumann conditions for Cbz-protection of amines.
Materials:
-
1-amino-3,6,9-trioxaundecane-11-oic acid (NH2-PEG3-CH2COOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)
-
Water (H2O)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl, 1M)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve the crude NH2-PEG3-CH2COOH (1.0 eq) in a 10% aqueous solution of sodium bicarbonate or sodium carbonate. The pH should be maintained between 8 and 10. Cool the solution to 0 °C in an ice bath.
-
Reaction: While stirring vigorously, slowly add benzyl chloroformate (1.1 - 1.2 eq) dropwise, ensuring the temperature remains below 5 °C. The reaction is typically complete within 2-4 hours at 0 °C, or can be stirred overnight at room temperature.
-
Workup: Once the reaction is complete (monitored by TLC), wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
Extraction: Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
Data Presentation
| Parameter | Step 1: NH2-PEG3-CH2COOH Synthesis | Step 2: this compound Synthesis |
| Typical Yield | 40-60% (over 3 steps) | 80-95% |
| Purity (after purification) | >95% | >98% |
| Physical Form | Viscous oil or solid | Viscous Liquid |
| Molecular Weight | 221.24 g/mol | 341.36 g/mol |
| Storage Conditions | -20°C for long term | -20°C for long term |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Mandatory Visualization
Caption: Synthesis workflow for this compound.
References
Application Notes: Synthesis of PROTACs Using Cbz-NH-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][2]
The Cbz-NH-PEG3-CH2COOH linker is a versatile, hydrophilic building block ideal for PROTAC synthesis. It features:
-
A carboxylic acid (-COOH) group for robust amide bond formation with an amine-functionalized ligand.
-
A hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance solubility and pharmacokinetic properties.[3][4][5]
-
A carboxybenzyl (Cbz)-protected amine (-NH-Cbz) , which is stable under standard coupling conditions and can be selectively deprotected to reveal a primary amine for subsequent conjugation.
This document provides detailed protocols and technical guidance for the rational synthesis of a PROTAC using this compound, exemplified by the construction of a degrader for the epigenetic reader protein BRD4, using a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce polyubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein. The PROTAC molecule is then released to initiate another cycle of degradation.
Synthetic Workflow Overview
The synthesis of a PROTAC using this compound is a sequential, two-stage process. This strategy allows for a modular and convergent assembly, simplifying purification at each step.
-
Stage 1: First Amide Coupling. The carboxylic acid moiety of the linker is activated and coupled to the amine group of the first ligand (e.g., an amine-functionalized VHL ligand).
-
Stage 2: Cbz Deprotection. The Cbz protecting group on the linker-ligand conjugate is removed via catalytic hydrogenolysis to expose the terminal amine.
-
Stage 3: Second Amide Coupling. The newly exposed amine is coupled to the carboxylic acid group of the second ligand (e.g., a carboxy-functionalized BRD4 ligand like a JQ1 derivative) to yield the final PROTAC.
-
Stage 4: Purification. The final product is purified, typically using reverse-phase preparative HPLC.
Experimental Protocols
Protocol 1: Amide Coupling of Linker to VHL Ligand (Stage 1)
This protocol details the coupling of this compound to an amine-functionalized VHL ligand.
Materials and Reagents:
-
Amine-functionalized VHL Ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine-functionalized VHL ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% LiCl aqueous solution (2x), saturated NaHCO3 solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the Cbz-protected linker-VHL ligand conjugate.
| Reactant/Reagent | MW ( g/mol ) | Equivalents | Example Mass (mg) | Example Moles (µmol) |
| Amine-VHL Ligand | 513.67 | 1.0 | 51.4 | 100 |
| This compound | 341.36 | 1.1 | 37.5 | 110 |
| HATU | 380.23 | 1.2 | 45.6 | 120 |
| DIPEA | 129.24 | 3.0 | 38.8 (51 µL) | 300 |
| Anhydrous DMF | - | - | 2.0 mL | - |
| Expected Product | 837.00 | - | ~70-80 | ~84-95 (Yield: 84-95%) |
Protocol 2: Cbz Deprotection of Linker-VHL Conjugate (Stage 2)
This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.
Materials and Reagents:
-
Cbz-protected linker-VHL ligand conjugate (from Stage 1)
-
Palladium on carbon (10% Pd/C, 10-20% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite pad for filtration
Procedure:
-
Dissolve the Cbz-protected conjugate (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% of the substrate weight).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the flask, either from a balloon or by connecting to a hydrogenation apparatus at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amine-linker-VHL conjugate. This product is often used in the next step without further purification.
| Reactant/Reagent | MW ( g/mol ) | Equivalents | Example Mass (mg) | Example Moles (µmol) |
| Cbz-Linker-VHL | 837.00 | 1.0 | 70.0 | 83.6 |
| 10% Pd/C | - | - | 7-14 | - |
| Methanol | - | - | 5.0 mL | - |
| Hydrogen (H₂) | 2.02 | Excess | Balloon | - |
| Expected Product | 702.87 | - | ~58 | ~82 (Yield: >95%) |
Protocol 3: Final Amide Coupling to BRD4 Ligand (Stage 3)
This protocol details the final coupling step to assemble the complete PROTAC molecule.
Materials and Reagents:
-
Amine-linker-VHL conjugate (from Stage 2)
-
Carboxy-functionalized BRD4 Ligand (e.g., JQ1-acid)
-
HATU, DIPEA, Anhydrous DMF
-
Standard synthesis glassware and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxy-functionalized BRD4 ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Dissolve the amine-linker-VHL conjugate (1.1 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Workup the reaction as described in Protocol 1 (dilution with ethyl acetate, washing, drying, and concentration).
-
The crude product is then purified by preparative reverse-phase HPLC to yield the final, high-purity BRD4-targeting PROTAC.
| Reactant/Reagent | MW ( g/mol ) | Equivalents | Example Mass (mg) | Example Moles (µmol) |
| JQ1-acid | 400.85 | 1.0 | 20.0 | 50 |
| Amine-Linker-VHL | 702.87 | 1.1 | 38.7 | 55 |
| HATU | 380.23 | 1.2 | 22.8 | 60 |
| DIPEA | 129.24 | 3.0 | 19.4 (25.5 µL) | 150 |
| Anhydrous DMF | - | - | 2.0 mL | - |
| Expected Product | 1085.69 | - | ~25-35 | ~23-32 (Yield: 45-65%) |
Characterization and Data Summary
The identity and purity of all intermediates and the final PROTAC should be confirmed using standard analytical techniques.
| Analysis | Purpose | Expected Result for Final PROTAC |
| LC-MS | Confirm molecular weight and reaction completion | A single major peak with the correct mass-to-charge ratio (m/z) corresponding to the expected molecular weight (e.g., [M+H]⁺ at 1086.7). |
| HPLC | Determine purity | Purity ≥95% as determined by peak area integration at a suitable wavelength (e.g., 254 nm). |
| ¹H NMR | Confirm chemical structure | Resonances corresponding to all components (BRD4 ligand, VHL ligand, and PEG linker) with appropriate chemical shifts and integrations. |
Conclusion
This compound is an effective and strategically designed linker for the modular synthesis of PROTACs. Its orthogonal protecting group strategy allows for controlled, sequential amide couplings, facilitating the construction of complex heterobifunctional molecules. The protocols outlined here provide a robust framework for researchers to synthesize novel PROTACs, enabling the exploration of targeted protein degradation for therapeutic intervention and biological discovery. Careful execution of these synthetic steps, coupled with rigorous purification and analytical characterization, is essential for obtaining high-quality PROTACs for biological evaluation.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cbz-NH-PEG3-CH2COOH Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cbz-NH-PEG3-CH2COOH is a bifunctional linker molecule commonly utilized in the field of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][4] This linker features a terminal carboxylic acid for conjugation and a carboxybenzyl (Cbz) protected amine. The polyethylene glycol (PEG) spacer enhances the aqueous solubility and optimizes the spatial orientation between the two ligands of a PROTAC.
The primary application of this compound involves the formation of a stable amide bond between its carboxylic acid group and a primary or secondary amine on a target molecule, such as a protein ligand or another linker. This document provides detailed protocols for amide coupling reactions using common reagents and outlines the typical reaction conditions.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and purity. Below is a summary of commonly used reagents for activating the carboxylic acid of this compound for reaction with amines.
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC and NHS
This protocol describes a two-step method where the carboxylic acid is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then reacts with the amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC-HCl
-
NHS (or Sulfo-NHS for aqueous reactions)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.5
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for organic phase)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in anhydrous DMF or Activation Buffer to a desired concentration (e.g., 10-20 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or Activation Buffer immediately before use.
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add a 2 to 5-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling to Amine:
-
If the activation was performed in an acidic buffer, adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
The final conjugate can be purified using size-exclusion chromatography (SEC), ion-exchange chromatography, or reverse-phase HPLC to remove excess reagents and byproducts.
-
Protocol 2: Amide Coupling using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates a one-pot reaction with high yields.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and the amine-containing molecule (1 to 1.2 equivalents) in anhydrous DMF.
-
Prepare a stock solution of HATU in anhydrous DMF (e.g., 100 mM).
-
-
Coupling Reaction:
-
To the mixture of the linker and amine, add HATU (1.1 to 1.5 equivalents).
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress using LC-MS or TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the DMF can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method such as reverse-phase HPLC or column chromatography to yield the final conjugate.
-
Visualizations
General Reaction Scheme
Caption: General scheme for the amide coupling of Cbz-NH-PEG3-COOH.
Experimental Workflow
Caption: A typical experimental workflow for the conjugation reaction.
PROTAC Synthesis Logic
Caption: Logical relationship in the synthesis of a PROTAC molecule.
References
Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG3-CH2COOH is a heterobifunctional linker commonly utilized in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a carboxylic acid for amide bond formation with a primary or secondary amine, a flexible triethylene glycol (PEG3) spacer to enhance solubility and provide appropriate spatial orientation, and a carboxybenzyl (Cbz) protected amine.[3][4] The Cbz group provides a stable protecting group that can be selectively removed via hydrogenolysis, allowing for subsequent conjugation steps.[5] These application notes provide detailed protocols for the formation of an amide bond between this compound and an amine-containing molecule.
Core Applications
-
PROTAC Synthesis: this compound serves as a versatile linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.
-
Bioconjugation: The linker can be used to attach small molecules, peptides, or other functionalities to proteins and surfaces. The PEG spacer helps to improve the pharmacokinetic properties of the resulting conjugate.
-
Drug Development: Modification of drug candidates with this linker can improve solubility and provide a handle for further functionalization.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C16H23NO7 |
| Molecular Weight | 341.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents like DCM |
| Storage | Store at -20°C, desiccated and protected from light |
Experimental Protocols
The formation of a stable amide bond between the carboxylic acid of this compound and a primary or secondary amine requires the activation of the carboxyl group. Several common coupling reagents can be employed for this purpose. Below are protocols for three widely used methods: EDC/NHS, HATU, and DIC/HOBt.
Protocol 1: Amide Coupling using EDC and NHS
This is one of the most common methods for amide bond formation in aqueous or organic solvents. The reaction proceeds via the formation of an amine-reactive NHS ester.
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) to the solution and stir until dissolved. Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Add EDC (1.2 eq) to the cooled solution.
-
Stirring: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the active NHS ester.
-
Amine Addition: Dissolve the amine-containing molecule (R-NH2) (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) to the amine solution to neutralize the salt. Add the amine solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Representative):
| Coupling Partner (R-NH2) | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Aniline | EDC/NHS | DMF | 16 | 85-95 | >95 |
| Benzylamine | EDC/NHS | DCM | 12 | 90-98 | >98 |
| Glycine methyl ester | EDC/NHS | DMF | 18 | 80-90 | >95 |
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often used for sterically hindered amines or when rapid reaction times are desired.
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine-containing molecule (R-NH2) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Quantitative Data (Representative):
| Coupling Partner (R-NH2) | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 2,6-Dimethylaniline | HATU | DMF | 4 | 75-85 | >95 |
| tert-Butylamine | HATU | DMF | 2 | 80-90 | >95 |
| Proline ethyl ester | HATU | DMF | 3 | 88-96 | >98 |
Signaling Pathways and Experimental Workflows
General Amide Bond Formation Workflow
References
Application Note: Conjugation of Cbz-NH-PEG3-CH2COOH Linker to an Amine-Containing Warhead Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules, often referred to as "warheads".[1] The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, solubility, and the mechanism of payload release.[1][2] This application note provides a detailed protocol for the conjugation of a versatile PEG-based linker, Cbz-NH-peg3-CH2cooh, to an amine-containing warhead ligand.
The this compound linker features a terminal carboxylic acid for conjugation, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a carboxybenzyl (Cbz) protected amine for potential subsequent modification.[3][4] The protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, a robust and widely used method for forming a stable amide bond between a carboxyl group and a primary amine. As a representative warhead, this protocol will refer to Monomethyl Auristatin E (MMAE), a potent antimitotic agent frequently used in ADC development that contains a secondary amine suitable for this conjugation.
Materials and Reagents
-
Linker: this compound
-
Warhead: Monomethyl Auristatin E (MMAE) or other amine-containing warhead
-
Coupling Agents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Solvents:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
-
Buffers and Reagents:
-
0.1 M MES buffer (pH 4.5-6.0)
-
Phosphate-buffered saline (PBS, pH 7.2-7.5)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Hydroxylamine•HCl (for quenching)
-
-
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Rotary evaporator or nitrogen stream evaporator
-
Experimental Protocols
This procedure is divided into three main stages: activation of the linker, conjugation to the warhead, and purification/analysis of the final conjugate.
Protocol 1: Activation of this compound Linker
This two-step process first uses EDC to activate the carboxylic acid, followed by the addition of NHS to form a more stable, amine-reactive NHS ester.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of 10-20 mg/mL.
-
Reagent Addition: Add NHS (1.2 equivalents) to the linker solution and stir until fully dissolved.
-
Activation: Add EDC-HCl (1.5 equivalents) to the mixture. The reaction is most efficient at a pH of 4.5-6.0. Monitor the reaction by TLC or LC-MS for the formation of the NHS-ester intermediate.
-
Reaction Time: Allow the reaction to proceed at room temperature for 1-2 hours. The resulting solution containing the activated linker should be used immediately in the next step.
Protocol 2: Conjugation to Amine-Containing Warhead (MMAE)
-
Warhead Preparation: In a separate vial, dissolve the amine-containing warhead (e.g., MMAE, 1.1 equivalents) in a minimal amount of anhydrous DMF.
-
pH Adjustment: Add DIPEA (2.0-3.0 equivalents) to the warhead solution to act as a non-nucleophilic base, ensuring the warhead's amine group is deprotonated and available for reaction.
-
Conjugation: Slowly add the warhead solution to the activated linker solution from Protocol 1.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.
-
Monitoring: Track the progress of the conjugation by LC-MS, monitoring for the consumption of the starting materials and the appearance of the desired product mass.
Protocol 3: Purification and Characterization
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure (e.g., using a rotary evaporator).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 30 minutes) should be optimized to separate the desired conjugate from unreacted starting materials and byproducts.
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final Cbz-NH-peg3-CH2-CO-Warhead conjugate as a white solid.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) to verify the molecular weight and NMR spectroscopy to confirm the structure. The comprehensive characterization of ADCs and their components often requires a suite of analytical techniques.
Data Presentation
Quantitative data from the synthesis and characterization should be recorded systematically.
| Parameter | Expected Value | Method of Analysis |
| Reaction Yield | > 60% | Gravimetric analysis after purification |
| Purity | > 95% | Analytical RP-HPLC (UV detection at 214/280 nm) |
| Identity Confirmation | Expected [M+H]⁺ | LC-MS / HRMS |
| Structure Confirmation | Conforms to expected structure | ¹H NMR, ¹³C NMR |
| Retention Time (RT) | Product-specific | Analytical RP-HPLC |
Visualizations
Diagrams help to visualize the experimental process and the underlying biological mechanism.
Caption: Experimental workflow for the conjugation of the linker to the warhead.
Caption: Simplified signaling pathway for an ADC utilizing an MMAE warhead.
References
Application Notes: Synthesis and Utility of Cbz-NH-PEG3-CH2COOH-E3 Ligase Ligand Conjugates in Targeted Protein Degradation
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][2] The linker is a critical component, as its length, composition, and flexibility significantly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates degradation efficiency.[3]
The Cbz-NH-PEG3-CH2COOH is a versatile, PEG-based linker widely used in PROTAC synthesis. Its polyethylene glycol (PEG) character imparts favorable physicochemical properties, such as improved solubility and cell permeability, to the final PROTAC molecule. The terminal carboxylic acid (-COOH) provides a reactive handle for conjugation to E3 ligase ligands, typically via a stable amide bond. The carbobenzyloxy (Cbz) protecting group on the other end allows for orthogonal deprotection and subsequent coupling to a POI ligand, enabling a modular and convergent PROTAC assembly.
This document provides detailed protocols for the reaction of this compound with amine-functionalized E3 ligase ligands, methods for downstream processing, and representative data on the performance of the resulting conjugates.
Core Reaction: Amide Coupling
The primary reaction involves the formation of an amide bond between the carboxylic acid of the this compound linker and a primary or secondary amine present on a functionalized E3 ligase ligand. This reaction is typically facilitated by peptide coupling reagents. Among the most common and effective reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), efficiently activates the carboxylic acid for reaction with the amine.
Experimental Protocols
Protocol 1: Amide Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand
This protocol describes a general procedure for the synthesis of a Cbz-protected linker-E3 ligase ligand conjugate. For this example, we will use an amine-functionalized pomalidomide derivative, a common ligand for the Cereblon (CRBN) E3 ligase.
Materials:
-
This compound
-
Amine-functionalized Pomalidomide (e.g., 4-amino-pomalidomide) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis, magnetic stirrer
-
Reagents for work-up: Ethyl acetate, 5% Lithium Chloride (LiCl) solution, saturated Sodium Bicarbonate (NaHCO₃) solution, brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment for purification: Flash column chromatography system or Preparative HPLC
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to yield the pure Cbz-NH-PEG3-Pomalidomide conjugate.
Protocol 2: Cbz Deprotection of the Linker-Ligand Conjugate
This protocol describes the removal of the Cbz protecting group to liberate a free amine, which is then ready for coupling to a POI ligand.
Materials:
-
Cbz-NH-PEG3-Pomalidomide conjugate (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected conjugate in a suitable solvent like methanol or ethyl acetate.
-
Carefully add Pd/C catalyst (typically 10-20 mol%) to the solution.
-
Purge the reaction vessel with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) or use a standard hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature for 2-8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected NH₂-PEG3-Pomalidomide conjugate, which can often be used in the next step without further purification.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target) and Dₘₐₓ (the maximum percentage of degradation achievable). Lower DC₅₀ and higher Dₘₐₓ values indicate a more potent and efficacious PROTAC, respectively.
Table 1: Representative Reaction Conditions and Yields
| E3 Ligase Ligand (Amine Source) | Coupling Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| Amine-Pomalidomide | HATU | DIPEA | DMF | 16 | 60-85 |
| Amine-VHL Ligand | HATU | DIPEA | DMF | 16 | 55-80 |
| Amine-Pomalidomide | COMU | DIPEA | DMF | 18 | 50-75 |
| Amine-VHL Ligand | T3P | Pyridine | DCM | 12 | 50-70 |
Table 2: Representative Degradation Performance of a PEG3-Linked PROTAC
The following data is representative for a hypothetical PROTAC constructed by coupling the NH₂-PEG3-Pomalidomide conjugate with a ligand for the Bromodomain-containing protein 4 (BRD4).
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PEG3-Pomalidomide | BRD4 | CRBN | HEK293T | 15 | >90 |
| BRD4-PEG3-Pomalidomide | BRD4 | CRBN | HeLa | 25 | >90 |
| BRD4-PEG3-Pomalidomide | BRD2 | CRBN | HEK293T | 45 | ~85 |
| Negative Control (No E3 Ligand) | BRD4 | N/A | HEK293T | >10,000 | <10 |
Data is illustrative and based on typical results for similar PROTACs.
Visualizations
Caption: Workflow for the modular synthesis of a PROTAC.
References
Application Note: Cbz Deprotection Methods for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Carboxybenzyl (Cbz or Z) group is a cornerstone protecting group for amines in multi-step organic synthesis, prized for its general stability to a wide range of reaction conditions.[1][2] In the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where intermediates must pass through numerous synthetic steps, robust amine protection is critical. PROTACs, being heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ligase, and a connecting linker, often contain diverse and sensitive functional groups.[3] Consequently, the final deprotection of a Cbz-protected amine must be performed with high chemoselectivity to avoid compromising the integrity of the molecule. The standard method for Cbz cleavage is catalytic hydrogenation; however, the presence of reducible functional groups (e.g., aryl halides, nitro groups) or catalyst poisons in a PROTAC scaffold often necessitates alternative strategies.[4] This document outlines the primary methods for Cbz deprotection, providing comparative data and detailed protocols relevant to PROTAC synthesis.
Primary Cbz Deprotection Methodologies
The selection of an appropriate Cbz deprotection method is contingent on the overall functional group compatibility of the PROTAC intermediate. The most common strategies are catalytic hydrogenation, transfer hydrogenolysis, and acid-mediated cleavage.
Catalytic Hydrogenation
This is the most widely used method for Cbz removal. The reaction involves the hydrogenolysis of the benzylic C-O bond using molecular hydrogen (H₂) in the presence of a palladium catalyst, typically supported on activated carbon (Pd/C).[1] The process is highly efficient and clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.
-
Advantages: High yields, clean byproducts, and extensive literature precedent.
-
Limitations for PROTACs: The catalyst can be poisoned by sulfur-containing moieties. Furthermore, the conditions can reduce other sensitive functional groups such as alkenes, alkynes, nitro groups, and aryl halides, which may be present in the warhead or E3 ligase ligand. Handling of flammable H₂ gas also poses a safety risk.
Transfer Hydrogenolysis
As a safer and more convenient alternative to catalytic hydrogenation, transfer hydrogenolysis utilizes a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include ammonium formate (HCOONH₄), formic acid, and cyclohexadiene. This method obviates the need for pressurized hydrogen gas, making it highly suitable for standard laboratory settings.
-
Advantages: Enhanced safety (no H₂ gas), rapid reaction times, and good functional group tolerance. Reductive conditions are often milder than direct hydrogenation, potentially preserving sensitive groups.
-
Limitations for PROTACs: Residual hydrogen donor (e.g., ammonium formate) may require additional purification steps. The presence of aldehydes or ketones can lead to reductive amination side reactions.
Acid-Mediated Cleavage
When hydrogenation-based methods are incompatible with the substrate, acid-mediated cleavage provides a valuable orthogonal strategy. Traditional conditions involve strong acids like hydrogen bromide (HBr) in acetic acid. More modern, milder protocols use Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which can offer improved chemoselectivity.
-
Advantages: Metal-free, effective for substrates that are sensitive to reduction or contain catalyst poisons.
-
Limitations for PROTACs: The harsh conditions of strong acids can cleave other acid-labile protecting groups, such as Boc, or degrade sensitive functionalities within the PROTAC structure. Therefore, this method is typically reserved for robust substrates.
Data Presentation: Comparison of Cbz Deprotection Methods
| Method | Reagents & Conditions | Typical Yield | Pros | Cons & PROTAC Compatibility Notes |
| Catalytic Hydrogenation | H₂ (1 atm or higher), 5-10% Pd/C, in MeOH or EtOH, Room Temp. | >90% | High efficiency, clean reaction, well-established. | Incompatible with: Alkenes, alkynes, nitro groups, aryl halides, and some N-O bonds. Catalyst can be poisoned by sulfur. Safety hazard with H₂ gas. |
| Transfer Hydrogenolysis | HCOONH₄ (4-10 eq.), 5-10% Pd/C, in MeOH or EtOH, Room Temp to Reflux. | >90% | Safer (no H₂ gas), often faster, operationally simple. Good for labs not equipped for hydrogenation. | Excess ammonium formate requires removal. Potential for reductive amination side reactions. May still reduce highly labile groups. |
| Acidic Cleavage (Strong Acid) | 33% HBr in Acetic Acid, Room Temp. | 70-90% | Orthogonal to hydrogenation. Useful for sulfur-containing or reducible substrates. Metal-free. | Harsh conditions. Incompatible with: Acid-labile groups (Boc, t-butyl esters, acetals). |
| Acidic Cleavage (Lewis Acid) | AlCl₃ in HFIP, Room Temp. | 80-95% | Milder than strong acids, metal-free, good functional group tolerance (e.g., nitro, benzyl ethers). | Requires stoichiometric Lewis acid. HFIP is a costly solvent. Compatibility with complex PROTACs must be evaluated case-by-case. |
Visualizations
Caption: General reaction scheme for Cbz deprotection.
Caption: Decision flowchart for selecting a Cbz deprotection method.
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation (H₂/Pd-C)
This protocol describes the deprotection of a Cbz-protected amine using palladium on carbon with hydrogen gas.
Materials:
-
Cbz-protected PROTAC intermediate
-
Palladium on carbon (10% w/w, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH), degassed
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas balloon or supply
-
Reaction flask and standard glassware
Procedure:
-
In a round-bottom flask, dissolve the Cbz-protected PROTAC intermediate (1.0 eq.) in a suitable solvent (e.g., MeOH or EtOH) to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the substrate).
-
Seal the flask with a septum and purge the system with an inert gas (N₂ or Argon).
-
Evacuate the flask under vacuum and backfill with H₂ gas from a balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under the H₂ atmosphere (balloon pressure).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-16 hours).
-
Once complete, carefully purge the flask with N₂ gas to remove excess hydrogen.
-
Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected amine, which can be used directly or purified further.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis (Ammonium Formate)
This protocol is a safer alternative that avoids the use of hydrogen gas.
Materials:
-
Cbz-protected PROTAC intermediate
-
Palladium on carbon (10% w/w)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve the Cbz-protected PROTAC intermediate (1.0 eq.) in methanol (approx. 0.1 M) in a round-bottom flask equipped with a stir bar.
-
Add ammonium formate (4-5 eq.) to the solution and stir until it dissolves.
-
Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete in 30 minutes to 4 hours. Gentle heating (e.g., 40 °C) can be applied to accelerate sluggish reactions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the pad with ample methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product will contain ammonium formate salts. To remove them, perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM), wash with saturated sodium bicarbonate solution and then brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.
References
Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions.[1] Its removal is frequently accomplished via palladium-catalyzed hydrogenolysis, a method favored for its clean reaction profile and the straightforward removal of byproducts, toluene and carbon dioxide.[2][3] This protocol is central to multi-step syntheses, particularly in peptide chemistry and the development of pharmaceutical intermediates.[4][5]
These application notes provide detailed protocols for the palladium-catalyzed deprotection of Cbz-protected amines, a summary of reaction parameters, and troubleshooting guidelines to optimize this crucial transformation.
Reaction Mechanism and Workflow
The deprotection proceeds via hydrogenolysis, where the Cbz group is cleaved by the action of hydrogen on a palladium catalyst surface. The general workflow for this procedure is outlined below.
Figure 1. General workflow for palladium-catalyzed Cbz deprotection.
Experimental Protocols
Two common protocols for palladium-catalyzed Cbz deprotection are detailed below. The first employs hydrogen gas, while the second utilizes a hydrogen transfer reagent, which can be advantageous for laboratories not equipped for handling hydrogen gas.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 10-20% by weight of the substrate.
-
Purge the flask with an inert gas, and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient. For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, carefully purge the flask with an inert gas to remove any excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is often milder and can offer better chemoselectivity for substrates with other reducible functional groups.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C to the solution.
-
In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.
Data Presentation: Reaction Parameters and Optimization
The efficiency of Cbz deprotection can be influenced by several factors. The following table summarizes key parameters and their typical ranges, compiled from various sources.
| Parameter | Typical Range/Value | Notes |
| Catalyst | 10% Pd/C | 5% Pd/C can also be effective. Pearlman's catalyst (Pd(OH)₂/C) may be more active for challenging substrates. |
| Catalyst Loading | 5-20% (w/w) | Higher loading may be required in cases of catalyst poisoning. |
| Hydrogen Source | H₂ gas (1 atm to 50 psi) | Atmospheric pressure is often sufficient. |
| Ammonium formate | A common and effective hydrogen transfer reagent. | |
| Solvent | MeOH, EtOH, EtOAc | Alcohols are typical solvents. Acetic acid can be used as a co-solvent to prevent catalyst deactivation by the product amine. |
| Reaction Time | 1-4 hours | Can be longer for more sterically hindered or complex substrates. |
| Temperature | Room Temperature | Elevated temperatures are generally not required. |
Troubleshooting and Optimization
Slow or Incomplete Reactions:
-
Catalyst Inactivation: The palladium catalyst is susceptible to poisoning by sulfur- or phosphorus-containing functional groups or impurities. Using a fresh batch of high-quality catalyst or increasing the catalyst loading can help.
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient. Increasing the hydrogen pressure can improve the reaction rate.
-
Poor Substrate Solubility: Ensure the substrate is fully dissolved in the chosen solvent. Experimenting with solvent mixtures may improve solubility.
-
Amine Coordination: The product amine can coordinate to the palladium catalyst, leading to deactivation. Performing the reaction in an acidic solvent like acetic acid can prevent this by protonating the amine.
Chemoselectivity Issues:
-
For molecules containing other reducible functional groups (e.g., double bonds, nitro groups), standard catalytic hydrogenation may lead to undesired reductions. In such cases, catalytic transfer hydrogenation is often a milder and more selective alternative.
Safety Considerations
-
Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care in an inert atmosphere when possible.
-
Hydrogen gas is flammable and should be handled in a well-ventilated fume hood with appropriate safety precautions.
Conclusion
Palladium-catalyzed hydrogenolysis is a robust and widely applicable method for the deprotection of Cbz-protected amines. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this reaction. Careful consideration of the substrate, catalyst, and reaction conditions will ensure efficient and clean deprotection, facilitating the advancement of synthetic chemistry projects.
References
Application Notes and Protocols for Cbz-NH-PEG3-CH2COOH in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and solubility guidelines for the use of Cbz-NH-PEG3-CH2COOH, a hydrophilic linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for in vitro assays.
Product Information
| Property | Value | Source |
| CAS Number | 462100-05-6 | [1][2][3] |
| Molecular Formula | C16H23NO7 | [2][3] |
| Molecular Weight | 341.36 g/mol | |
| Appearance | Viscous Liquid or Solid | |
| Primary Application | PEG-based PROTAC linker | |
| Storage | Store at -20°C for long-term storage. |
Solubility Guidelines
This compound is a PEGylated compound, which generally confers greater water solubility. For in vitro assays, it is crucial to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final concentration in aqueous media.
While specific experimental solubility data for this compound is not widely published, data for the structurally analogous compound, Cbz-NH-PEG3-C2-acid, shows high solubility in dimethyl sulfoxide (DMSO). Based on this, the following recommendations are provided:
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | ≤ 100 mg/mL | Prepare a high-concentration stock solution. Sonication may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO for best results. |
| Ethanol | Testing required | Solubility in ethanol is not widely reported but may be possible. It is recommended to test solubility at a small scale before preparing a large stock solution. |
| Phosphate-Buffered Saline (PBS) | Low | Direct dissolution in aqueous buffers like PBS is not recommended for initial stock preparation due to the hydrophobic Cbz group. However, the PEG linker enhances solubility in aqueous media once diluted from a stock solution. |
Note: When preparing solutions, it is recommended to warm the vial to 37°C and use sonication to aid in dissolution if precipitation is observed.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which is a common starting concentration for in vitro assays.
Materials:
-
This compound (MW: 341.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound.
-
Add 292.9 µL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
General Protocol for In Vitro Protein Degradation Assay Using a PROTAC
This protocol outlines a general workflow for evaluating the efficacy of a PROTAC synthesized using the this compound linker in a cell-based assay. The primary endpoint is the degradation of the target protein, typically assessed by Western blot.
Workflow for PROTAC-mediated Protein Degradation:
Caption: Workflow for an in vitro PROTAC-mediated protein degradation assay.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC synthesized with this compound linker
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Signaling Pathway Context
This compound is a component of a PROTAC, which hijacks the ubiquitin-proteasome system to induce target protein degradation. The general mechanism is depicted below.
Caption: Mechanism of action for a PROTAC, which utilizes a linker like this compound.
This mechanism involves the PROTAC molecule facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for recognition and subsequent degradation by the proteasome. The this compound serves as the flexible linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC.
References
Application Notes and Protocols: Preparing Stock Solutions of Cbz-NH-peg3-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and application of stock solutions of Cbz-NH-peg3-CH2cooh, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Product Information and Properties
This compound is a valuable tool in chemical biology and drug discovery, serving as a hydrophilic spacer with a terminal carboxylic acid for conjugation and a carboxybenzyl (Cbz) protected amine.[1][2][3] This structure is particularly useful for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1][4]
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C16H23NO7 | |
| Molecular Weight | 341.36 g/mol | |
| CAS Number | 462100-05-6 | |
| Appearance | Viscous Liquid | |
| Purity | ≥97% | |
| Solubility | 10 mM in DMSO | |
| Storage (Neat) | -20°C (3 years), 4°C (2 years) | |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Preparing a Stock Solution
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is critical to use anhydrous solvents to prevent hydrolysis of the compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Based on the amount of this compound, calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 341.36 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 292.9 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the viscous liquid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Application Example: Activation of Carboxylic Acid for Amine Coupling
This compound is often used to conjugate to amine-containing molecules (e.g., proteins, peptides, or small molecule ligands). This requires activation of the terminal carboxylic acid group, commonly achieved through the formation of an N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule for conjugation
-
Reaction Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 4.5-6.0) is recommended for the activation step.
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.2-8.0) or borate buffer for the coupling step. Avoid buffers containing primary amines like Tris.
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation: In a suitable reaction vessel, dissolve the this compound in MES buffer. Add a molar excess of EDC and NHS (typically 2-5 equivalents each relative to the PEG linker).
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Coupling: Adjust the pH of the reaction mixture to 7.2-8.0 by adding the amine-containing molecule dissolved in a coupling buffer like PBS.
-
Reaction: Let the coupling reaction proceed for at least 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as LC-MS.
-
Quenching: Quench any unreacted NHS esters by adding a quenching solution like hydroxylamine.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography or reverse-phase HPLC).
Visualized Workflows
The following diagrams illustrate the key processes described in this document.
Caption: Workflow for preparing a stock solution of this compound.
References
Cbz-NH-peg3-CH2cooh supplier and purity specifications
An in-depth guide to Cbz-NH-peg3-CH2cooh, a heterobifunctional linker essential for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides researchers, scientists, and drug development professionals with comprehensive information on suppliers, purity specifications, and detailed protocols for its application in PROTAC synthesis.
Introduction to this compound
This compound, with the CAS Number 462100-05-6, is a monodisperse polyethylene glycol (PEG) linker widely used in the field of targeted protein degradation.[1][2] Its structure features three key components:
-
A Carboxylic Acid (-COOH) group: This functional group serves as a reactive handle for forming a stable amide bond with a primary or secondary amine, typically on a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.[3]
-
A PEG3 Spacer: The three-unit polyethylene glycol chain is hydrophilic, which enhances the solubility and bioavailability of the resulting PROTAC molecule.[3]
-
A Carboxybenzyl (Cbz or Z) protected Amine (-NH-Cbz): The Cbz group is a common protecting group for amines that is stable under many reaction conditions but can be selectively removed, typically through catalytic hydrogenation, to reveal a free amine for subsequent conjugation reactions.[3]
These features make this compound a versatile building block for the modular synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
Supplier and Purity Specifications
This compound is commercially available from various suppliers, generally with a high degree of purity suitable for research and drug development applications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Reported Purity | Storage Conditions |
| SINOPEG | 462100-05-6 | C16H23NO7 | 341.36 | >95% | -18°C for long term storage, avoid light. |
| MedChemExpress | 462100-05-6 | C16H23NO7 | 341.36 | Not specified | Room temperature (continental US). |
| BroadPharm | 462100-05-6 | C16H23NO7 | 341.4 | Not specified | -20°C. |
| Immunomart | 462100-05-6 | C16H23NO7 | Not specified | ~98% | -20°C. |
| Sigma-Aldrich | 462100-05-6 | C16H23NO7 | Not specified | 98% | 4°C. |
| PurePEG | Not specified | C16H23NO7 | 341.36 | >95% | Not specified. |
| MedKoo | 462100-05-6 | C16H23NO7 | 341.36 | >98% | Dry, dark, and at 0-4°C for short term. |
Application Notes: Role in PROTAC Development
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The this compound linker is integral to this process. A typical synthetic strategy involves first coupling the carboxylic acid end of the linker to an amine on either the POI ligand or the E3 ligase ligand. After this first coupling, the Cbz protecting group is removed from the other end of the linker to expose the amine, which is then coupled to the second ligand, completing the PROTAC molecule.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC molecule facilitates the degradation of a target protein.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the linker in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the warhead for the target protein (POI) to the ligand for an E3 ubiquitin ligase. Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent polyubiquitination and degradation of the target protein. The length, composition, and attachment points of the linker dictate the orientation and proximity of the POI and E3 ligase, directly impacting the efficiency and selectivity of degradation.
Q2: How does linker length influence PROTAC activity?
A2: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination.
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: An overly long or flexible linker can lead to the formation of non-productive binary complexes or an unstable ternary complex, reducing degradation efficiency. It can also sometimes lead to a "hook effect," where higher concentrations of the PROTAC are less effective.
Q3: What are the most common types of linkers used in PROTACs?
A3: The most common linkers are polyethylene glycol (PEG) chains and alkyl chains due to their flexibility and well-understood properties. However, more rigid linkers containing cyclic structures (e.g., piperazine, piperidine) are also used to restrict conformational flexibility and potentially improve ternary complex stability. The choice of linker type depends on the specific target and E3 ligase combination.
Q4: What is the typical range of linker lengths to screen?
A4: A good starting point for linker optimization is to synthesize a small library of PROTACs with varying linker lengths. Typically, this involves starting with a linker of 4-8 atoms and extending it systematically. For PEG linkers, this could mean screening from 2 to 8 ethylene glycol units. For alkyl chains, screening from 3 to 12 carbon atoms is a common practice.
Troubleshooting Guide
Q1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I see no degradation. What could be the issue?
A1: This common issue often points to problems with ternary complex formation. The linker may not be optimal for inducing a productive complex.
-
Problem: The linker length or geometry is preventing the proper orientation of the target protein and E3 ligase for ubiquitin transfer.
-
Solution: Synthesize and test a series of PROTACs with different linker lengths and attachment points. It is also advisable to perform ternary complex formation assays (e.g., SPR, ITC, or FRET) to directly measure the cooperativity of complex formation.
Q2: I'm observing a "hook effect" where the degradation of my target protein decreases at higher concentrations of my PROTAC. Why is this happening?
A2: The hook effect is often attributed to the linker. At high concentrations, the PROTAC can form binary complexes (PROTAC-POI and PROTAC-E3 ligase) that are more stable than the desired ternary complex. This reduces the concentration of the productive ternary complex, leading to decreased degradation.
-
Problem: The linker promotes the formation of unproductive binary complexes at high PROTAC concentrations.
-
Solution: Re-evaluate the linker length and composition. A shorter or more rigid linker might disfavor the formation of these binary complexes and promote the ternary complex.
Key Experimental Protocols
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a method to measure the binding affinity and kinetics of the ternary complex.
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.
-
Analyte Injection 1 (Binary Interaction): Inject the purified target protein (POI) at various concentrations to measure the binary interaction between the E3 ligase and the POI.
-
Analyte Injection 2 (Ternary Interaction): Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and the cooperativity (alpha) of the ternary complex formation. A cooperativity value greater than 1 indicates positive cooperativity, suggesting the PROTAC effectively brings the two proteins together.
In-Cell Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the extent of target protein degradation induced by a PROTAC.
Methodology:
-
Cell Culture: Plate cells that endogenously express the target protein and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., from 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Data & Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Table 1: Impact of Linker Length on PROTAC Activity
This table presents example data for a series of PROTACs targeting Protein X, using a PEG linker of varying lengths.
| PROTAC ID | Linker (PEG units) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 | 1.2 | >1000 | <20 |
| PROTAC-2 | 3 | 5.8 | 50 | 85 |
| PROTAC-3 | 4 | 15.2 | 5 | >95 |
| PROTAC-4 | 5 | 10.1 | 25 | 90 |
| PROTAC-5 | 6 | 3.5 | 150 | 70 |
| PROTAC-6 | 8 | 1.8 | 800 | 40 |
Data are for illustrative purposes only.
The Hook Effect: Linker Influence
Caption: The relationship between PROTAC concentration and complex formation.
Technical Support Center: Cbz-NH-PEG3-CH2COOH Synthesis
Welcome to the technical support center for the synthesis of Cbz-NH-PEG3-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of this bifunctional PEG linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct synthetic route involves the reaction of an amino-PEG3-carboxylic acid (H2N-PEG3-CH2COOH) with benzyl chloroformate (Cbz-Cl) in the presence of a base. This method selectively protects the terminal amine group with the carbobenzyloxy (Cbz) group.
Q2: What are the critical parameters to control during the Cbz protection step?
A2: Key parameters include reaction temperature, pH, and the stoichiometry of the reagents. The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. Maintaining a basic pH (typically 8-10) is crucial for the reaction to proceed efficiently.[1] An excess of benzyl chloroformate should be avoided to prevent potential side reactions with the carboxylate group.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A comparison of the reaction mixture to the starting material (amino-PEG3-carboxylic acid) will indicate the formation of the desired product.
Q4: What are the primary challenges in purifying this compound?
A4: The main purification challenges stem from the high polarity and water solubility of the product and potential byproducts. Standard silica gel chromatography can be difficult. Reverse-phase chromatography (e.g., C18) is often a more effective method for purifying polar molecules of this type.
Q5: How should I store this compound?
A5: The compound should be stored at -20°C in a dry, dark environment to prevent degradation.[2] PEG compounds can be hygroscopic, so it is important to minimize exposure to moisture.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to suboptimal pH. | Ensure the pH of the reaction mixture is maintained between 8 and 10 using a suitable base (e.g., sodium bicarbonate, triethylamine).[1] |
| Decomposition of benzyl chloroformate. | Add benzyl chloroformate slowly to the reaction mixture at a low temperature (0-5 °C). Use fresh, high-quality benzyl chloroformate. | |
| Starting material (amino-PEG3-acid) is of poor quality. | Verify the purity of the starting material by NMR or LC-MS before starting the reaction. | |
| Multiple Products Observed by LC-MS | Side reaction with the carboxylic acid group. | Avoid a large excess of benzyl chloroformate. Add the Cbz-Cl dropwise to the reaction mixture. |
| Formation of di-pegylated byproducts if the starting material contains diamino-PEG impurities. | Use a high-purity, monodisperse amino-PEG3-acid. | |
| Over-alkylation of the amine. | This is less common with Cbz protection but can occur under harsh conditions. Ensure mild basic conditions and controlled temperature. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the aqueous phase. | After acidification, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate multiple times. If solubility remains an issue, consider using a continuous liquid-liquid extractor. |
| Co-elution with starting material or byproducts during chromatography. | Optimize the gradient for reverse-phase HPLC. Consider ion-exchange chromatography as an alternative purification method. | |
| Product Instability | Degradation during workup or storage. | Avoid prolonged exposure to strong acids or bases during workup. Store the final product under an inert atmosphere at low temperatures. |
| Inconsistent NMR or Mass Spectra | Presence of residual solvents. | Dry the final product under high vacuum for an extended period. |
| Hygroscopic nature of the product leading to water contamination. | Handle the product in a dry environment (e.g., glove box) and store it with a desiccant.[2] |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the N-Cbz protection of amino-PEG3-carboxylic acid.
Materials:
-
Amino-PEG3-carboxylic acid (H2N-PEG3-CH2COOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolution of Starting Material: Dissolve amino-PEG3-carboxylic acid (1 equivalent) in a 1:1 mixture of DCM and a saturated aqueous solution of sodium bicarbonate.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Phase Separation: After the reaction is complete, separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Workup - Acidification: Combine all organic layers and wash them with 1 M HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by reverse-phase column chromatography to yield this compound as a pure compound.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Troubleshooting Cbz Deprotection Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during Cbz deprotection experiments.
Troubleshooting Guides
This section provides solutions to common problems observed during Cbz deprotection reactions.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2][3]
-
Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1]
-
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.
-
Solution: Use a fresh batch of high-quality catalyst.[1] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.
-
| Parameter | Recommendation |
| Catalyst Loading | Start with 5-10 mol%, may increase to 20 mol% |
| Hydrogen Pressure | Atmospheric to 50 psi or higher |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF |
| Temperature | Room temperature to 40-60 °C |
Issue 2: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The nature of side reactions depends heavily on the chosen deprotection method and the functional groups present in the substrate.
Scenario A: Side Reactions in Catalytic Hydrogenolysis
-
Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.
-
Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity. Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.
-
Scenario B: Side Reactions in Acid-Catalyzed Cleavage (e.g., HBr/HOAc)
-
Problem: Acetylation of the deprotected amine when using acetic acid as a solvent, or other acid-sensitive group degradation.
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane. Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Q2: My compound has a double bond that I want to preserve. Can I still use catalytic hydrogenation?
Standard catalytic hydrogenation with H₂ and Pd/C will likely reduce the double bond. In this case, transfer hydrogenolysis might offer better selectivity, but non-reductive methods are safer choices. Acid-catalyzed cleavage with HBr/acetic acid (if no other acid-sensitive groups are present) or milder conditions like AlCl₃/HFIP are excellent alternatives. Nucleophilic cleavage is also a suitable option.
Q3: Are there safety concerns with any of the Cbz deprotection reagents?
Yes. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, a potent and potentially genotoxic alkylating agent. For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts. Catalytic hydrogenation requires the safe handling of hydrogen gas.
Q4: How do I choose the best deprotection method for my specific substrate?
The choice of method depends on the functional groups present in your molecule.
| Substrate Characteristic | Recommended Method(s) | Method(s) to Avoid |
| Contains reducible groups (alkenes, alkynes, nitro, aryl halides) | Acid-catalyzed cleavage, Nucleophilic cleavage | Catalytic Hydrogenolysis |
| Contains sulfur atoms | Acid-catalyzed cleavage, Nucleophilic cleavage | Catalytic Hydrogenolysis |
| Acid-sensitive | Catalytic Hydrogenolysis, Nucleophilic cleavage | Strong acid cleavage (e.g., HBr/HOAc) |
| Base-sensitive | Catalytic Hydrogenolysis, Acid-catalyzed cleavage | - |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOAc) to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate).
-
Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Acid-Catalyzed Cleavage using HBr in Acetic Acid
Materials:
-
Cbz-protected amine
-
33% Hydrogen bromide (HBr) in acetic acid (HOAc)
-
Anhydrous ether or other suitable solvent for precipitation
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.
-
Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, the product can often be precipitated by the addition of anhydrous ether.
-
Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the amine hydrobromide salt.
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
This method is particularly useful for sensitive substrates.
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate or another suitable base
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).
-
Add 2-mercaptoethanol (e.g., 2 equivalents).
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
Technical Support Center: Cbz Removal in PROTAC Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of incomplete Carboxybenzyl (Cbz) group removal during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz group removal in PROTAC synthesis?
The most prevalent method for Cbz deprotection is catalytic hydrogenolysis, typically employing a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[1][2] Alternative approaches include catalytic transfer hydrogenation, which uses a hydrogen donor in place of hydrogen gas, and acid-mediated deprotection.[1] For PROTACs with sensitive functional groups that are incompatible with hydrogenation or strong acids, nucleophilic deprotection methods can be employed.[3]
Q2: Why is my Cbz deprotection via catalytic hydrogenation sluggish or incomplete when synthesizing a PROTAC?
Several factors can contribute to inefficient Cbz deprotection in the context of complex molecules like PROTACs:
-
Catalyst Inactivation or Poisoning: The palladium catalyst can be deactivated by various functional groups present in the PROTAC molecule, such as sulfur-containing moieties (e.g., in some E3 ligase ligands) or certain heterocycles. Impurities in the starting material or solvents can also poison the catalyst.
-
Poor Substrate Solubility: PROTACs are often large molecules with poor solubility in common hydrogenation solvents like methanol or ethanol. This can limit the substrate's access to the catalyst's active sites.
-
Steric Hindrance: The Cbz group might be located in a sterically hindered position within the complex three-dimensional structure of the PROTAC, making it difficult for the catalyst to access the cleavage site.
-
Product Inhibition: The newly formed free amine on the PROTAC can coordinate with the palladium catalyst, leading to product inhibition and slowing down the reaction.[4]
Q3: Can I use acidic conditions to remove a Cbz group from my PROTAC?
Yes, acid-mediated deprotection is a viable alternative, especially when catalytic hydrogenation is not feasible. Reagents like hydrogen bromide (HBr) in acetic acid, or trifluoroacetic acid (TFA) can be effective. However, it is crucial to consider the acid lability of other functional groups within the PROTAC, such as Boc protecting groups or sensitive moieties on the E3 ligase ligand or the protein of interest (POI) ligand.
Q4: Are there any milder, non-hydrogenolytic methods for Cbz removal suitable for sensitive PROTACs?
For PROTACs containing reducible functional groups (e.g., alkenes, alkynes, nitro groups) or functionalities sensitive to strong acids, milder deprotection strategies can be employed. One such method is nucleophilic cleavage using reagents like 2-mercaptoethanol with a base. Another approach involves the use of Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which has been shown to be effective and chemoselective.
Troubleshooting Guide for Incomplete Cbz Removal
This guide provides a systematic approach to troubleshooting incomplete Cbz deprotection during PROTAC synthesis.
Problem 1: Incomplete reaction with Catalytic Hydrogenation (Pd/C, H₂)
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Use a fresh batch of high-quality Pd/C catalyst. 2. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). 3. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). |
| Catalyst Poisoning | 1. Ensure the starting material is highly pure and free from sulfur-containing impurities. 2. If the PROTAC contains a suspected poisoning group, consider increasing the catalyst loading significantly or switching to a non-hydrogenation method. |
| Poor Solubility | 1. Screen different solvents or solvent mixtures (e.g., THF, EtOAc, or mixtures with MeOH/EtOH). 2. Consider increasing the reaction temperature moderately (e.g., to 40-50 °C). |
| Product Inhibition | 1. Add a small amount of a weak acid (e.g., acetic acid) to the reaction mixture to protonate the product amine and prevent its coordination to the catalyst. |
| Insufficient Hydrogen | 1. Ensure the system is properly purged with hydrogen. 2. Increase the hydrogen pressure (e.g., using a Parr shaker). |
Problem 2: Incomplete reaction with Catalytic Transfer Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Inefficient Hydrogen Donor | 1. Screen different hydrogen donors, such as ammonium formate, formic acid, or cyclohexene. 2. Optimize the stoichiometry of the hydrogen donor. |
| Sub-optimal Reaction Conditions | 1. Vary the solvent and reaction temperature. 2. Ensure vigorous stirring to maintain a good suspension of the catalyst. |
Problem 3: Incomplete reaction or side products with Acid-Mediated Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength | 1. Switch to a stronger acid (e.g., from TFA to HBr in acetic acid). 2. Increase the concentration of the acid. |
| Acid-Labile Functional Groups | 1. If other protecting groups (e.g., Boc) are cleaved, consider a milder acid or a different deprotection strategy. 2. Perform the reaction at a lower temperature to improve selectivity. |
| Formation of Side Products | 1. Add a cation scavenger (e.g., triethylsilane) to the reaction mixture to trap the benzyl cation and prevent side reactions. |
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes various Cbz deprotection methods with typical reaction conditions and reported yields. Note that the efficiency can be highly substrate-dependent, especially for complex molecules like PROTACs.
| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Reported Yield (%) | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon or higher pressure) | MeOH, EtOH, EtOAc, THF | Room Temp. | 1 - 16 h | 85-98 | Potential for catalyst poisoning and side reactions with reducible groups. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | MeOH, EtOH | Room Temp. - 60°C | 0.5 - 6 h | 90-99 | Milder than H₂ gas; good for substrates with reducible groups. |
| Acid-Mediated Deprotection | HBr in Acetic Acid (33%) | Acetic Acid | Room Temp. | 1 - 4 h | 80-95 | Can cleave other acid-labile groups (e.g., Boc). |
| Acid-Mediated Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 3 h | 75-90 | Milder than HBr/AcOH but may still affect sensitive groups. |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAC) | 75°C | 2 - 6 h | 70-88 | Good for highly functionalized and sensitive substrates. |
| Lewis Acid-Mediated Deprotection | AlCl₃, Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 2 - 16 h | 85-95 | High functional group tolerance, but may not be compatible with Boc groups. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
-
Dissolution: Dissolve the Cbz-protected PROTAC intermediate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.
-
Hydrogen Purge: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three times. A hydrogen-filled balloon is often used for atmospheric pressure reactions.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or other suitable methods.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolution: Dissolve the Cbz-protected PROTAC intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add ammonium formate (typically 5-10 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 40-60°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Acid-Mediated Deprotection using HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected PROTAC intermediate in glacial acetic acid.
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/v) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the product.
Visualizations
Caption: A workflow for troubleshooting incomplete Cbz removal.
Caption: Key pathways for Cbz deprotection of PROTACs.
References
Technical Support Center: Cbz-NH-PEG3-CH2COOH Conjugation
Welcome to the technical support center for Cbz-NH-PEG3-CH2COOH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional PEG linker. It contains a carboxyl group (-COOH) at one end and a Cbz-protected amine at the other, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] Its primary application is in bioconjugation, where the carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. The Cbz (carboxybenzyl) group is a protecting group for the amine, which can be removed under specific conditions if further modification at that site is desired. The PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecule.
Q2: What is the mechanism of conjugation for this compound to an amine-containing molecule?
The most common method for conjugating this compound to a primary amine is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process involves two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate can then react with NHS to form a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Q3: What are the critical parameters to control for a successful conjugation reaction?
Several factors can significantly impact the efficiency of the conjugation reaction:
-
pH: The pH of the reaction buffer is crucial. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the reaction of the NHS ester with the primary amine is more efficient at a slightly basic pH (7.2-8.5). A two-step protocol with a pH shift is often recommended.
-
Molar Ratios of Reagents: The molar excess of EDC and NHS over the this compound is a key parameter to optimize. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.
-
Reagent Quality and Handling: EDC and NHS are moisture-sensitive and should be stored in a desiccated environment. Solutions should be prepared fresh before use to avoid hydrolysis.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete with the intended reaction. Good buffer choices include MES for the activation step and phosphate-buffered saline (PBS) or borate buffer for the coupling step.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue that can arise from several factors.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. For a two-step reaction, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5. |
| Inactive EDC or NHS | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Hydrolysis of NHS Ester | Minimize the time the activated linker is in an aqueous solution before adding the amine-containing molecule. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. |
| Insufficient Molar Excess of Reagents | Increase the molar ratio of EDC and NHS to the PEG linker. Optimization may be required, starting with a 2- to 10-fold excess for EDC and a 2- to 5-fold excess for NHS. |
| Competing Nucleophiles in Buffer | Ensure your buffers are free of primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the NHS ester. |
| Steric Hindrance | If conjugating to a large biomolecule, steric hindrance might be an issue. Consider using a longer PEG linker if possible. |
Issue 2: Precipitation During the Reaction
| Potential Cause | Recommended Action |
| High Concentration of Reagents | High concentrations of EDC can sometimes lead to precipitation. Try reducing the concentration of EDC or adding it portion-wise. |
| Protein Aggregation | The change in pH or addition of reagents can cause some proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. |
| Low Solubility of the Linker or Target Molecule | This compound is generally soluble in aqueous buffers due to the PEG spacer. However, if your target molecule has low solubility, consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF. |
Issue 3: Difficulty in Purifying the Conjugate
| Potential Cause | Recommended Action |
| Presence of Unreacted PEG Linker and Reagents | Size exclusion chromatography (SEC) is effective for removing low molecular weight by-products and unreacted PEG linker from the conjugated protein. |
| Heterogeneous Product Mixture | Ion-exchange chromatography (IEX) is often the method of choice for separating PEGylated proteins from un-PEGylated proteins and for resolving species with different degrees of PEGylation. |
| Co-elution of Product and Impurities | Hydrophobic interaction chromatography (HIC) can be used as a polishing step, although its effectiveness can depend on the hydrophobicity of the protein and the PEG linker. |
| Isomer Separation | Reversed-phase HPLC (RP-HPLC) can be used on an analytical scale to separate positional isomers of the PEGylated conjugate. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound
-
Protein to be conjugated (in a suitable buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be conjugated in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.
-
Linker Activation:
-
Immediately before use, prepare a 10 mg/mL solution of this compound in Activation Buffer.
-
Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in cold Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately add the activated linker solution to the protein solution. A common starting molar ratio is a 10- to 20-fold molar excess of the activated linker to the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your buffer of choice (e.g., PBS).
-
Further purify the conjugate using chromatography techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the desired conjugate from unconjugated protein and multi-PEGylated species.
-
Protocol 2: Characterization of Conjugation Efficiency by SDS-PAGE and HPLC
SDS-PAGE Analysis:
-
Run samples of the unconjugated protein, the final conjugation reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
A successful conjugation will result in a shift in the molecular weight of the protein, with the conjugated protein band appearing higher on the gel than the unconjugated protein band. The intensity of the bands can give a qualitative estimate of the conjugation efficiency.
HPLC Analysis:
-
Size Exclusion Chromatography (SEC-HPLC):
-
Analyze the purified conjugate by SEC-HPLC. This will allow for the separation of the conjugated protein from any remaining unconjugated protein and high molecular weight aggregates. The peak areas can be used to quantify the percentage of conjugated protein.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
RP-HPLC can be used to assess the purity of the conjugate and, in some cases, to separate different PEGylated species.
-
Data Presentation
Table 1: Recommended Starting Molar Ratios for EDC/NHS Conjugation
| Reagent | Molar Excess (relative to this compound) | Reference |
| EDC | 2 - 10 fold | |
| NHS/Sulfo-NHS | 2 - 5 fold | |
| Activated Linker | 10 - 20 fold (relative to the target molecule) |
Table 2: Influence of pH on EDC/NHS Reaction Steps
| Reaction Step | Optimal pH Range | Rationale | Reference |
| Carboxyl Activation with EDC | 4.5 - 6.0 | Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis. | |
| Amine Coupling to NHS-ester | 7.2 - 8.5 | The primary amine is deprotonated and more nucleophilic, leading to efficient amide bond formation. |
Visualizations
Caption: Workflow for this compound conjugation to a protein.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Stability of Cbz-NH-PEG3-CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cbz-NH-PEG3-CH2COOH under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Cbz protecting group on this compound?
The N-benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in organic synthesis. It is generally stable under neutral, basic, and most aqueous acidic conditions at room temperature.[1][] However, it is sensitive to and can be cleaved by strong acids, catalytic hydrogenation, or certain nucleophilic reagents.[3][4]
Q2: Under what specific acidic conditions is the Cbz group unstable?
The Cbz group of this compound can be cleaved under strong acidic conditions.[5] Reagents such as hydrogen bromide (HBr) in acetic acid and strong Lewis acids like aluminum chloride (AlCl3) are effective for Cbz group removal. While stability in weaker aqueous acidic solutions is generally higher, prolonged exposure or elevated temperatures can lead to hydrolysis of the carbamate bond.
Q3: Is the this compound molecule stable under basic conditions?
The Cbz group itself is generally considered stable under basic conditions, especially in the presence of common inorganic and organic bases at room temperature. However, harsh basic conditions, such as high concentrations of strong bases (e.g., NaOH) at elevated temperatures, can potentially lead to the hydrolysis of the carbamate linkage over extended periods. The ether linkages of the PEG chain are also generally stable to basic conditions.
Q4: What is the stability of the PEG linker in this compound?
Polyethylene glycol (PEG) linkers are known for their biocompatibility and stability. The ether bonds within the PEG3 linker are generally stable under a wide range of conditions, including those typically used in peptide synthesis. However, they can be susceptible to cleavage under harsh acidic conditions or in the presence of strong oxidizing agents.
Q5: Will standard peptide coupling conditions affect the stability of this compound?
Standard peptide coupling reagents such as HATU, HBTU, and EDC/NHS are designed to activate the carboxylic acid group for amide bond formation and are generally compatible with the Cbz protecting group and the PEG linker under standard reaction conditions. The Cbz group is stable to the basic conditions often employed during the coupling step (e.g., in the presence of DIPEA).
Troubleshooting Guides
Issue 1: Unexpected deprotection of the Cbz group during a reaction.
-
Possible Cause: The reaction conditions are too acidic. The pH of your reaction medium may be low enough to cause cleavage of the Cbz group.
-
Solution:
-
If possible, adjust the pH of your reaction to a more neutral or slightly basic range.
-
If acidic conditions are required for your transformation, consider using a different amine protecting group that is more stable to acid.
-
Minimize reaction time and temperature to reduce the extent of Cbz group cleavage.
-
-
Possible Cause: Unintentional exposure to catalytic metals and a hydrogen source. Trace amounts of palladium or other hydrogenation catalysts from previous steps, in the presence of a hydrogen source (which could be generated in situ), can lead to Cbz removal.
-
Solution:
-
Ensure all glassware and reagents are free from residual hydrogenation catalysts.
-
If a reduction is performed elsewhere in the molecule, carefully choose reagents that will not affect the Cbz group.
-
Issue 2: Degradation of the PEG linker.
-
Possible Cause: Use of strong acids. Harsh acidic conditions can lead to the cleavage of the ether linkages in the PEG chain.
-
Solution:
-
Avoid using concentrated strong acids for prolonged periods or at high temperatures.
-
If acidic conditions are necessary, consider using milder acids or shorter reaction times.
-
-
Possible Cause: Presence of strong oxidizing agents.
-
Solution:
-
Avoid the use of strong oxidants unless the desired reaction specifically requires them and the potential for PEG degradation is acceptable.
-
Issue 3: Side reactions involving the carboxylic acid.
-
Possible Cause: Intramolecular or intermolecular esterification. Under certain acidic conditions or with specific coupling agents, the carboxylic acid could potentially react with hydroxyl groups on other molecules or, if present, within the same molecule.
-
Solution:
-
Protect any free hydroxyl groups in the reaction mixture if they are not the intended reaction partner for the carboxylic acid.
-
Use appropriate coupling conditions that favor the desired amide bond formation over esterification.
-
Data Presentation: Stability Summary
The following tables summarize the qualitative stability of the different moieties of this compound under various reaction conditions.
Table 1: Stability of the Cbz Protecting Group
| Condition Category | Reagents/Conditions | Stability | Potential Side Products |
| Acidic | Weak aqueous acids (e.g., dilute acetic acid) at RT | Generally Stable | - |
| Strong acids (e.g., HBr in acetic acid, concentrated HCl) | Unstable | Amine, Benzyl bromide/chloride, CO2 | |
| Lewis acids (e.g., AlCl3, TMSI) | Unstable | Deprotected amine | |
| Basic | Weak bases (e.g., NaHCO3, DIPEA) at RT | Stable | - |
| Strong bases (e.g., NaOH, KOH) at elevated temp. | Potentially Unstable | Amine, Benzyl alcohol, CO2 | |
| Reductive | Catalytic Hydrogenation (e.g., H2, Pd/C) | Unstable | Amine, Toluene, CO2 |
| Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | Unstable | Amine, Toluene, CO2 | |
| Coupling | Standard peptide coupling reagents (e.g., HATU, EDC) | Stable | - |
Table 2: Stability of the PEG3 Linker and Carboxylic Acid
| Moiety | Condition Category | Reagents/Conditions | Stability | Potential Side Products |
| PEG3 Linker | Acidic | Strong acids (prolonged exposure/heat) | Potentially Unstable | Cleavage of ether bonds |
| Basic | Strong bases | Generally Stable | - | |
| Oxidative | Strong oxidizing agents | Potentially Unstable | Oxidation and cleavage products | |
| Carboxylic Acid | Acidic | General acidic conditions | Stable | - |
| Basic | General basic conditions | Stable (as carboxylate) | - | |
| Reductive | Conditions for Cbz removal (e.g., H2/Pd-C) | Stable | - |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound
This protocol provides a framework for testing the stability of this compound under specific reaction conditions.
1. Materials:
-
This compound
-
The solvent(s) for the planned reaction
-
The reagents for the planned reaction (e.g., acid, base, coupling agent)
-
Internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis)
-
Quenching solution (if necessary)
-
Analytical instruments (e.g., HPLC, LC-MS, TLC)
2. Experimental Procedure:
-
Prepare a stock solution of this compound of known concentration in the reaction solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In a reaction vessel, combine the stock solution of this compound, the internal standard, and the solvent.
-
Take an initial sample (t=0) and quench the reaction if necessary. Analyze this sample by HPLC or LC-MS to determine the initial ratio of this compound to the internal standard.
-
Add the reagent(s) to be tested to the reaction mixture.
-
Maintain the reaction at the desired temperature and stir.
-
Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench each aliquot immediately (if necessary) to stop the reaction.
-
Analyze each aliquot by HPLC or LC-MS.
3. Data Analysis:
-
For each time point, determine the peak area of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot the percentage of remaining this compound (normalized to t=0) against time.
-
From this plot, the stability of the compound under the tested conditions can be determined.
Visualizations
Caption: Troubleshooting workflow for unexpected reactivity.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Optimizing Cell Permeability of PEG3-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Polyethylene Glycol (PEG)3-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PEG3-based PROTAC shows low cell permeability. What are the primary factors influencing this?
A1: The cell permeability of PROTACs is a complex issue influenced by several factors, primarily due to their high molecular weight and large polar surface area, which often places them beyond Lipinski's "Rule of Five".[1][2][3] Key factors for PEG3-based PROTACs include:
-
Physicochemical Properties: High molecular weight (>800 Da), a large number of hydrogen bond donors and acceptors, and a significant polar surface area inherently limit passive diffusion across the lipophilic cell membrane.[1][4]
-
Conformational Flexibility: The flexibility of the PEG linker can be advantageous. It allows the PROTAC to adopt a folded or "chameleonic" conformation in the nonpolar environment of the cell membrane. This folded state can shield the polar groups, reducing the solvent-accessible 3D polar surface area and facilitating membrane traversal.
-
Intramolecular Hydrogen Bonds (IMHBs): The formation of IMHBs is crucial for stabilizing the folded conformation. These bonds can effectively mask polar functionalities, making the molecule more lipophilic and thus more permeable.
-
Linker Length and Composition: The length of the PEG linker is a critical parameter. While a certain length is necessary to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), excessively long PEG chains can increase the polar surface area and reduce permeability. The chemical nature of the linker also plays a significant role; for instance, replacing parts of the PEG chain with more rigid or lipophilic moieties can impact permeability.
Q2: How does the length of the PEG3 linker specifically affect the permeability of my PROTAC?
A2: The relationship between PEG linker length and cell permeability is not always linear and requires a delicate balance. Shorter linkers generally lead to more permeable compounds. However, the optimal length is target-dependent and must be determined empirically. Excessively long linkers can increase the molecule's flexibility and polarity, potentially hindering cell entry.
Q3: Should I consider replacing the PEG3 linker with a different type of linker to improve permeability?
A3: Yes, modifying or replacing the PEG3 linker is a valid strategy. While PEG linkers offer good solubility, other options might enhance permeability:
-
Alkyl Linkers: Replacing a PEG linker with a more hydrophobic alkyl chain can sometimes improve permeability, but this often comes at the cost of reduced solubility. Interestingly, some studies have shown that certain PEGylated PROTACs can be more permeable than their alkyl-linked counterparts due to the ability of the ether oxygens in the PEG chain to shield hydrogen bond donors through intramolecular hydrogen bonding.
-
Rigid Linkers: Incorporating rigid moieties like piperazine or piperidine rings into the linker can pre-organize the PROTAC into a conformation that is more favorable for cell permeability and ternary complex formation.
-
Hybrid Linkers: A combination of PEG and more lipophilic or rigid elements can offer a balance of solubility and permeability. For instance, replacing a portion of the PEG linker with a phenyl ring has been shown to improve cellular permeability.
Q4: What is the "chameleon effect" and how does it relate to PEG3-based PROTAC permeability?
A4: The "chameleon effect" describes the ability of a molecule to adapt its conformation to its environment. For PROTACs, this means they can exist in an extended, more polar conformation in aqueous environments (like the cytoplasm) and switch to a more compact, folded, and less polar conformation in lipophilic environments (like the cell membrane). The flexibility of a PEG linker is thought to contribute to this effect, allowing the PROTAC to shield its polar surface area through intramolecular interactions, thereby facilitating passage across the cell membrane.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Solutions |
| Low apparent permeability (Papp) in PAMPA assay | High polar surface area of the PROTAC. The PROTAC exists predominantly in an extended conformation. | - Modify the linker: Synthesize analogs with shorter PEG linkers or replace a portion of the PEG chain with more lipophilic moieties (e.g., alkyl chains, phenyl rings). - Introduce intramolecular hydrogen bonds: Modify the warhead or E3 ligase ligand to promote the formation of intramolecular hydrogen bonds that can shield polar groups. - Prodrug approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly. |
| Low permeability and/or high efflux ratio in Caco-2 assay | The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein). The PROTAC has poor passive permeability. | - Modify the PROTAC structure: Altering the structure can sometimes reduce recognition by efflux transporters. - Co-administration with an efflux inhibitor: While not a solution for compound design, this can help confirm if efflux is the primary issue in vitro. - Optimize linker properties: As with PAMPA, linker modifications can improve passive permeability. |
| Poor recovery in Caco-2 assay | The PROTAC has low solubility in the assay buffer. The PROTAC exhibits non-specific binding to the assay plates or cell monolayer. | - Modify assay buffer: Add a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.25%) to the assay buffer to improve solubility and reduce non-specific binding. - Pre-treat collection plates: Pre-loading collection plates with an organic solvent can help to recover compounds that bind to plastic surfaces. |
| Inconsistent permeability data between experiments | Variability in Caco-2 cell monolayer integrity. Issues with compound solubility and stability in the assay medium. | - Monitor TEER values: Ensure Transepithelial Electrical Resistance (TEER) values are consistent and within the acceptable range for your Caco-2 cell line to confirm monolayer integrity. - Check compound stability: Assess the stability of your PROTAC in the assay buffer over the time course of the experiment. |
Quantitative Data Summary
The following tables summarize representative data on how linker modifications can affect the permeability of PROTACs.
Table 1: Impact of PEG Linker Length on Permeability
| PROTAC | Linker Composition | PAMPA (Pₑ x 10⁻⁶ cm/s) | Reference |
| MZ Series | |||
| PROTAC 7 | 2-unit PEG | 0.6 | |
| PROTAC 8 | 3-unit PEG | 0.03 | |
| AT Series | |||
| PROTAC 15 | 1-unit PEG | 0.005 | |
| PROTAC 16 | 2-unit PEG | 0.0025 |
Note: This data illustrates a trend where shorter PEG linkers can lead to higher permeability.
Table 2: Comparison of PEG vs. Alkyl Linkers
| PROTAC | Linker Type | PAMPA (Pₑ x 10⁻⁶ cm/s) | Caco-2 (Papp A-B x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 15 | 1-unit PEG | 0.005 | - | - | |
| PROTAC 17 | Alkyl | 0.002 | - | - | |
| PROTAC 20d | PEG | - | <0.1 | >12 | |
| PROTAC 20b | Alkyl | - | 0.35 | 0.7 |
Note: The impact of replacing a PEG linker with an alkyl linker is context-dependent and can be influenced by the specific PROTAC scaffold and the presence of active transport mechanisms.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of PROTACs.
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10 µM).
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of the acceptor plate with the same buffer used for the donor solution.
-
-
Membrane Coating:
-
Coat the filter of the donor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form the artificial membrane. Allow the solvent to evaporate completely.
-
-
Assembling the PAMPA "Sandwich":
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability, including passive diffusion and active transport.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity. Only use monolayers with TEER values within the established range for your laboratory.
-
Optionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm the integrity of the tight junctions.
-
-
Assay Procedure (Bidirectional):
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the PROTAC solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above, but add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the samples from both chambers using LC-MS/MS.
-
-
Calculations:
-
Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the PROTAC.
-
Efflux Ratio (ER): Calculate the efflux ratio to determine if the PROTAC is a substrate of efflux transporters: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC permeability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of PROTAC Design: A Technical Guide to the Role of PEG Linkers in Ternary Complex Formation
For immediate technical assistance, please refer to our troubleshooting guide and frequently asked questions below.
In the intricate world of targeted protein degradation, the formation of a stable and productive ternary complex—comprising the target Protein of Interest (POI), the PROTAC®, and an E3 ubiquitin ligase—is the linchpin of success. The linker connecting the two ends of the PROTAC® molecule, far from being a mere spacer, plays a critical role in orchestrating this crucial interaction. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their unique physicochemical properties. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the effects of PEG linkers on PROTAC® ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC®?
A PROTAC® is a heterobifunctional molecule featuring a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase (the "anchor"), connected by a chemical linker.[1][2] The linker is pivotal in bringing the POI and the E3 ligase into close enough proximity to form a stable ternary complex, which is the necessary prelude to the ubiquitination and subsequent degradation of the target protein.[3] PEG linkers, being flexible and hydrophilic, are often used to facilitate the necessary conformational adjustments for the two proteins to favorably interact.[1][4]
Q2: How does the length of a PEG linker influence the efficiency of a PROTAC®?
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.
-
Too short: A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: Conversely, an excessively long linker might lead to an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This can also exacerbate the "hook effect," a phenomenon where degradation efficiency decreases at high PROTAC® concentrations due to the formation of non-productive binary complexes.
Q3: What is the "hook effect" and how is it related to the PEG linker?
The "hook effect" describes the paradoxical decrease in degradation efficiency at high PROTAC® concentrations. This occurs because the PROTAC® molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC®-POI and PROTAC®-E3 ligase) rather than the productive ternary complex. The properties of the PEG linker, including its length and flexibility, can influence the concentration at which this effect becomes prominent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.
Q4: How does the flexibility of a PEG linker impact ternary complex formation?
The flexibility of PEG linkers can be a double-edged sword:
-
Advantages: A flexible linker can allow the PROTAC® to adopt a range of conformations, increasing the likelihood of finding an energetically favorable arrangement for the ternary complex. This adaptability is crucial for accommodating the unique surface topographies of different proteins.
-
Disadvantages: Excessive flexibility can come with an entropic penalty upon binding, potentially destabilizing the ternary complex. In some cases, a more rigid linker may be necessary to pre-organize the PROTAC® into a conformation conducive to ternary complex formation.
Q5: Can the PEG linker directly interact with the proteins in the ternary complex?
Yes, structural studies have revealed that the PEG linker is not always a passive tether. In some instances, the ether oxygens of the PEG chain can form hydrogen bonds and van der Waals interactions with amino acid residues on the surface of the POI or the E3 ligase. These interactions can contribute to the stability and cooperativity of the ternary complex.
Troubleshooting Guide
Issue 1: My PROTAC® with a PEG linker shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize a series of PROTACs® with varying PEG linker lengths to empirically determine the optimal length for your system. |
| Inefficient Ternary Complex Formation | Directly assess ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This will provide quantitative data on the stability and cooperativity of the complex. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes impede passive cell membrane diffusion. Consider synthesizing PROTACs® with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to enhance cell uptake. Cell permeability can be evaluated using assays like the parallel artificial membrane permeability assay (PAMPA). |
| E3 Ligase Not Expressed or Inactive | Confirm the expression and activity of the recruited E3 ligase in your cell line using techniques like Western blotting or qPCR. |
Issue 2: I am observing a pronounced "hook effect" at low PROTAC® concentrations.
| Possible Cause | Suggested Solution |
| Low Cooperativity of Ternary Complex Formation | The linker may not be effectively promoting favorable protein-protein interactions within the ternary complex. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC®. |
| High Affinity Binary Interactions | The individual warhead and anchor may possess very high affinities for their respective proteins, favoring the formation of binary complexes. It may be beneficial to use ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC® activity. It is important to note that the optimal linker length is highly dependent on the specific target and E3 ligase pair.
Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation
| PROTAC® | Linker Composition | Linker Length (atoms) | DC50 (nM) |
| PROTAC® A | PEG | 12 | >1000 |
| PROTAC® B | PEG | 16 | 10 |
Table 2: Effect of Linker Length on CRBN Degradation by Homo-PROTACs®
| PROTAC® | Linker Composition | Linker Length (atoms) | DC50 (µM) |
| Homo-PROTAC® 1 | PEG | 8 | 0.1 |
| Homo-PROTAC® 2 | PEG | 12 | 1 |
Key Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This technique allows for the real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complexes.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC® at various concentrations over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC® mixed with varying concentrations of the second protein partner (the one not immobilized) over the sensor surface. The resulting sensorgrams will indicate the formation and stability of the ternary complex.
-
Data Analysis: Analyze the binding data to determine the affinity and kinetics of ternary complex formation. The cooperativity (α) can be calculated by comparing the affinity of the PROTAC® for one protein in the absence and presence of the other.
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and the dissociation constant (KD).
-
Experimental Setup: Place a solution of one protein (e.g., the E3 ligase) in the ITC cell. Load the PROTAC® into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC® into the protein solution, measuring the heat evolved or absorbed after each injection.
-
Ternary Complex Measurement: To measure ternary complex formation, the ITC cell would contain a pre-formed binary complex of one protein and the PROTAC®, and the syringe would contain the second protein.
-
Data Analysis: Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters of the interaction and the cooperativity of ternary complex formation.
3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This proximity-based assay is well-suited for high-throughput screening to assess ternary complex formation in solution.
-
Reagents: Label the POI and the E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.
-
Assay Procedure: In a microplate, mix the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC®.
-
Measurement: After an incubation period, measure the TR-FRET signal. A high signal indicates that the donor and acceptor are in close proximity, signifying the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC® concentration to determine the EC50 for ternary complex formation.
Visualizations
Caption: The catalytic cycle of PROTAC®-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC® design and evaluation.
References
avoiding side reactions with Cbz-NH-peg3-CH2cooh
Welcome to the technical support center for Cbz-NH-peg3-CH2cooh. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this bifunctional linker in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the activation and coupling of this compound.
Issue 1: Low Yield of Desired Conjugate
| Potential Cause | Recommended Solution | Explanation |
| Inactive Reagents | Use fresh, high-purity EDC and NHS. Store reagents desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[1][2] Prepare solutions immediately before use. | EDC and NHS are moisture-sensitive and can quickly lose activity if not handled and stored properly.[1][2] |
| Suboptimal pH | Follow a two-step pH protocol. Activate the carboxyl group with EDC/NHS in an acidic buffer (e.g., MES) at pH 4.5-6.0.[3] Then, raise the pH to 7.2-8.5 (e.g., using PBS) for the coupling reaction with the amine. | Carboxyl activation by EDC is most efficient at a slightly acidic pH, while the subsequent reaction of the NHS ester with a primary amine is favored at neutral to slightly basic pH. |
| Hydrolysis of Activated Intermediate | Perform the coupling step as quickly as possible after the activation step. Keep reactions cool to minimize the rate of hydrolysis. | The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxylic acid. |
| Inappropriate Buffer | Use non-competing buffers. For the activation step, MES is recommended. For the coupling step, PBS or borate buffers are suitable. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction. |
Issue 2: Presence of a Major, Unwanted Side Product
| Potential Cause | Recommended Solution | Explanation |
| N-acylurea Formation | Always use an additive like N-hydroxysuccinimide (NHS) or HOBt when using a carbodiimide (EDC). Perform the reaction at lower temperatures and in solvents with low polarity (e.g., CH2Cl2) if compatible with your biomolecule. | The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This is a very common side reaction in carbodiimide-mediated coupling. NHS rapidly converts the intermediate to a more stable NHS ester, which is less prone to this rearrangement. |
| Difficult Purification | If N-acylurea formation is unavoidable, use a water-soluble carbodiimide like EDC. | The resulting N-acylurea byproduct will also be water-soluble, allowing for easier removal through aqueous extraction or dialysis. The byproduct of DCC (dicyclohexylurea) is notoriously difficult to remove due to its low solubility in most solvents. |
| Premature Cbz Deprotection | Ensure that the reaction conditions for the carboxylic acid coupling are not too harsh (e.g., strong acids). | The Cbz group is generally stable but can be cleaved under strong acidic conditions. Premature deprotection would expose the amine, potentially leading to polymerization. |
Issue 3: Unexpected Polymerization or Aggregation
| Potential Cause | Recommended Solution | Explanation |
| Simultaneous Amine and Carboxyl Reactivity | Ensure the Cbz protecting group remains intact during the carboxyl coupling step. Verify the integrity of the starting material. | If the Cbz group is prematurely removed, the linker becomes bifunctional with a reactive amine and a reactive carboxylic acid, which can lead to self-polymerization. |
| Protein Aggregation | Ensure the protein or biomolecule is soluble and stable in the chosen reaction buffers at the target pH. Consider performing a buffer exchange prior to the reaction. | Changes in pH or the addition of reagents can sometimes cause proteins to aggregate and precipitate out of solution. |
| Intermolecular Cross-linking | To favor intramolecular reactions (like cyclization) over intermolecular reactions, experiments should be conducted under high-dilution conditions. | This is particularly relevant when aiming for intramolecular cyclization rather than intermolecular dimerization or polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of each part of the this compound molecule? A1:
-
Cbz (Carboxybenzyl): This is a protecting group for the amine (-NH-). It prevents the amine from reacting while you perform a reaction with the carboxylic acid group. It is known for its stability under various conditions and is orthogonal to other common protecting groups like Boc and Fmoc.
-
-NH- (Amine): This is the functional group that will be available for reaction (e.g., amide bond formation) after the Cbz group is removed.
-
-peg3-: This is a short, flexible polyethylene glycol spacer consisting of three repeating ethylene oxide units. The PEG linker enhances water solubility, improves the pharmacokinetic properties of conjugates, and provides spatial separation between the conjugated molecules to reduce steric hindrance.
-
-CH2cooh (Carboxylic Acid): This is a functional group used for conjugation, typically to a primary amine on a target molecule, through the formation of an amide bond. This reaction requires activation, most commonly with a carbodiimide like EDC, often in the presence of NHS.
Q2: How do I remove the Cbz protecting group after I have used the carboxylic acid end? A2: The Cbz group is most commonly removed by catalytic hydrogenolysis . This involves using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., H2 gas). This method is very mild and occurs at neutral pH. Alternatively, strong acidic conditions, such as HBr in acetic acid, can also be used for cleavage.
Q3: Can I use this compound in a synthesis with other protecting groups like Boc or Fmoc? A3: Yes. The Cbz group is orthogonal to both Boc and Fmoc protecting groups. This is a key advantage.
-
Cbz is stable to the acidic conditions (e.g., TFA) used to remove Boc.
-
Cbz is stable to the basic conditions (e.g., piperidine) used to remove Fmoc. This orthogonality allows for the selective deprotection of different functional groups within the same molecule, which is critical for complex, multi-step syntheses like peptide synthesis.
Q4: What are the optimal reaction conditions for coupling the carboxylic acid group? A4: For coupling to a primary amine, a two-step EDC/NHS protocol is recommended:
-
Activation: Dissolve the this compound in a buffer like MES at pH 4.5-6.0. Add EDC and NHS and allow the activation to proceed for 15-30 minutes at room temperature.
-
Coupling: Add the amine-containing molecule to the activated linker solution. Adjust the pH to 7.2-8.5 using a buffer like PBS and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
Summary of Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Recommended Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | PBS (Phosphate-Buffered Saline) |
| Reagents | EDC, NHS | Amine-containing molecule |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Duration | 15 - 30 minutes | 1 - 2 hours (or overnight at 4°C) |
Visual Guides
EDC/NHS Coupling Workflow and Side Reaction Pathway
References
Technical Support Center: Cbz Deprotection of Sulfur-Containing Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst poisoning during the carboxybenzyl (Cbz) deprotection of sulfur-containing molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of Cbz-protected, sulfur-containing compounds in a question-and-answer format.
Question 1: My Cbz deprotection by catalytic hydrogenation is slow or has stalled completely. What are the likely causes and how can I resolve this?
Answer:
Slow or incomplete hydrogenation is a frequent challenge when working with sulfur-containing molecules due to catalyst poisoning. The primary reasons and potential solutions are outlined below:
-
Catalyst Poisoning by Sulfur: The sulfur atom in amino acids like methionine and cysteine, or other sulfur-containing functional groups, strongly adsorbs to the surface of palladium catalysts, blocking the active sites required for hydrogenation.[1][2][3][4] This is the most common cause of reaction failure.
-
Solution 1: Increase Catalyst Loading: While not always cost-effective, increasing the amount of catalyst (e.g., 10-20% w/w of 10% Pd/C) can sometimes provide enough active sites to drive the reaction to completion despite the poisoning.[5]
-
Solution 2: Add Fresh Catalyst: If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst to the filtrate can reinitiate the reaction.
-
Solution 3: Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active and can sometimes overcome mild catalyst poisoning.
-
Solution 4: Employ Additives: The addition of acids, such as acetic acid or HCl, can protonate the product amine, preventing it from coordinating to and deactivating the catalyst. In some cases, adding a Lewis acid like BF₃·Et₂O may suppress inhibition, particularly in peptide chemistry.
-
-
Poor Catalyst Quality or Activity: The activity of palladium catalysts can vary between batches and diminish over time.
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier.
-
-
Insufficient Hydrogen Pressure or Inadequate Mixing: For challenging substrates, atmospheric pressure of hydrogen may not be sufficient, and poor mixing can limit the access of the substrate to the catalyst surface.
-
Solution: Increase the hydrogen pressure (e.g., to 50 psi or higher) and ensure vigorous stirring to maintain a good suspension of the catalyst.
-
Question 2: I am observing side reactions, such as desulfurization. How can I minimize these?
Answer:
Desulfurization, the cleavage of the carbon-sulfur bond, can be a significant side reaction during the hydrogenolysis of sulfur-containing compounds.
-
Mechanism: The palladium catalyst can facilitate the hydrogenolysis of C-S bonds, leading to the formation of alanine from cysteine derivatives, for example. This process also releases thiols, which are potent catalyst poisons.
-
Solution 1: Careful Selection of Reaction Conditions: Milder reaction conditions (lower temperature and pressure) may help to reduce the rate of desulfurization relative to Cbz deprotection.
-
Solution 2: Alternative Deprotection Methods: If desulfurization is a major issue, switching to a non-hydrogenolytic deprotection method is the most effective solution. (See FAQ 3).
-
Question 3: Are there alternative methods for Cbz deprotection that are not susceptible to sulfur poisoning?
Answer:
Yes, several effective methods avoid the use of palladium catalysts and are therefore compatible with sulfur-containing molecules.
-
Acid-Mediated Deprotection: Strong acids can cleave the Cbz group.
-
Trifluoroacetic Acid (TFA): Neat TFA at elevated temperatures (e.g., 60°C) can be used, provided there are no other acid-sensitive protecting groups.
-
HCl in Organic Solvents: Using HCl in solvents like dioxane, isopropanol, or acetic acid is a common and effective method.
-
Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP): This system offers a milder acidic condition that is compatible with many functional groups.
-
-
Nucleophilic Deprotection: Certain nucleophiles can cleave the Cbz group.
-
2-Mercaptoethanol: In the presence of a base like potassium phosphate, 2-mercaptoethanol in a solvent like N,N-dimethylacetamide can effectively remove the Cbz group, even in the presence of sensitive functionalities.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of palladium catalyst poisoning by sulfur compounds?
A1: The poisoning of palladium catalysts by sulfur occurs through the strong chemisorption of sulfur-containing molecules onto the active palladium sites. The lone pair of electrons on the sulfur atom readily coordinates with the d-orbitals of the palladium metal, forming a stable Pd-S bond. This interaction blocks the active sites, preventing the adsorption and activation of hydrogen and the substrate, thereby inhibiting the catalytic cycle.
Q2: Can a poisoned palladium catalyst be regenerated?
A2: Regeneration of a sulfur-poisoned palladium catalyst can be challenging, and complete recovery of activity is often not achieved. However, some lab-scale procedures can be attempted:
-
Thermal Treatment: Heating the catalyst under a flow of inert gas can sometimes desorb weakly bound poisons.
-
Oxidative/Reductive Treatments: A combination of treatment with an oxidizing agent followed by reduction may help to remove sulfur species. For example, treatment with permanganate followed by hydrazine has been reported. Another approach involves heating in air followed by reduction.
Q3: Are there any additives that can act as "poison scavengers"?
A3: While not a universally applicable solution, the concept of using a scavenger to preferentially bind to the catalyst poison has been explored. For instance, thioanisole is used as a scavenger in peptide synthesis during acidolytic cleavage to trap reactive species, although its role in preventing catalyst poisoning during hydrogenation is less defined. The addition of triphenylphosphine (TPP) has been reported to act as an antidote for sulfur-poisoning in some hydrogenation reactions by partially reducing the palladium sulfide layer.
Q4: My substrate contains a thiazole ring. Will the sulfur in the ring poison the catalyst?
A4: Yes, the sulfur atom in a thiazole ring can poison a palladium catalyst, leading to the need for higher catalyst loadings to achieve complete Cbz deprotection. The mechanism is the same as with other sulfur-containing compounds: coordination of the sulfur to the palladium surface, which blocks the active sites.
Data Summary
Table 1: Troubleshooting Guide for Cbz Deprotection of Sulfur-Containing Molecules
| Symptom | Possible Cause | Recommended Action | Reference |
| Slow or stalled reaction | Catalyst poisoning by sulfur | Increase catalyst loading, add fresh catalyst, or use Pearlman's catalyst. | |
| Poor catalyst quality | Use a fresh batch of high-quality catalyst. | ||
| Insufficient H₂ pressure/mixing | Increase hydrogen pressure and ensure vigorous stirring. | ||
| Formation of desulfurization byproducts | Hydrogenolysis of C-S bond | Use milder reaction conditions or switch to a non-hydrogenolytic method. | |
| Reaction works but requires high catalyst loading | Substrate contains a poisoning moiety (e.g., thiazole) | This is expected; alternatively, use a non-hydrogenolytic method. |
Table 2: Alternative Cbz Deprotection Methods for Sulfur-Containing Molecules
| Method | Reagents | Typical Conditions | Advantages | Reference |
| Acidic Cleavage (Strong Acid) | Neat Trifluoroacetic Acid (TFA) | Room temperature to 60°C | Metal-free, simple work-up. | |
| Acidic Cleavage (Milder) | HCl in Dioxane or Isopropanol | Room temperature | Metal-free, common and reliable. | |
| Acidic Cleavage (Lewis Acid) | AlCl₃ in Hexafluoroisopropanol (HFIP) | Room temperature | Mild conditions, good functional group tolerance. | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | 75°C | Compatible with sensitive functional groups. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Increased Catalyst Loading
-
Dissolution: Dissolve the Cbz-protected sulfur-containing substrate in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10-20% (w/w) of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider carefully adding another portion of fresh catalyst.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified by standard methods.
Protocol 2: Acidic Cleavage using HCl in Dioxane
-
Dissolution: Dissolve the Cbz-protected sulfur-containing substrate in anhydrous dioxane.
-
Acid Addition: Bubble dry HCl gas through the solution for a few minutes, or add a saturated solution of HCl in dioxane.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt. It can be used as such or neutralized with a mild base and extracted into an organic solvent.
-
Purification: Purify the product as needed by crystallization or chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to Cbz-NH-PEG3-CH2COOH and Fmoc-NH-PEG3-CH2COOH for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. Heterobifunctional linkers, possessing two different reactive moieties, are instrumental in covalently connecting distinct molecular entities. This guide provides a detailed comparison of two such widely used linkers: Cbz-NH-PEG3-CH2COOH and Fmoc-NH-PEG3-CH2COOH. The primary distinction lies in their amine-protecting groups, Carbobenzyloxy (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc), which dictates their orthogonal deprotection strategies and, consequently, their applications in complex synthetic schemes.
Introduction to the Linkers
Both this compound and Fmoc-NH-PEG3-CH2COOH are valuable tools in the synthetic chemist's arsenal. They share a common structural motif: a short polyethylene glycol (PEG) spacer (n=3) that enhances aqueous solubility and provides flexibility, and a terminal carboxylic acid (COOH) for conjugation to amine-containing molecules.[1][2] The key difference is the protecting group on the terminal amine (NH2), which allows for selective and sequential conjugation.
-
This compound utilizes the Cbz group, a classical amine protecting group removable under reductive (hydrogenolysis) or strong acidic conditions.[3][4] This makes it suitable for synthetic routes where base-labile protecting groups are present elsewhere in the molecule.
-
Fmoc-NH-PEG3-CH2COOH employs the Fmoc group, which is labile to basic conditions, typically a secondary amine like piperidine.[3] This orthogonality to acid-labile protecting groups makes the Fmoc/tBu strategy a cornerstone of modern solid-phase peptide synthesis (SPPS) and bioconjugation.
Performance Comparison: Cbz vs. Fmoc Protecting Groups
The selection between these two linkers hinges on the chemical properties of the molecules to be conjugated and the overall synthetic strategy. The orthogonality of the Cbz and Fmoc protecting groups is a central consideration.
| Feature | Cbz (Carbobenzyloxy) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid (e.g., HBr/AcOH) | Mild Base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and some acid-labile groups (e.g., Boc, under specific conditions). | Orthogonal to acid-labile groups (e.g., Boc, Trt) and those removed by hydrogenolysis (e.g., Cbz). |
| Reaction Monitoring | Typically monitored by TLC or LC-MS. | Deprotection can be monitored by UV spectroscopy of the dibenzofulvene byproduct. |
| Common Side Reactions | Catalyst poisoning (especially with sulfur-containing residues), incomplete deprotection. | Aspartimide formation, diketopiperazine formation at the dipeptide stage in SPPS. |
| Typical Yields (in SPPS) | High in solution-phase synthesis; less common in modern SPPS. | Generally high, often exceeding 99% per coupling step in SPPS. |
| Purity Considerations | Harsh cleavage conditions can generate byproducts. | Milder deprotection conditions often lead to higher purity of the final product. |
Experimental Protocols
Protocol 1: General Procedure for Coupling the Carboxylic Acid Moiety
This protocol describes the activation of the terminal carboxylic acid of either linker and its conjugation to a primary amine-containing biomolecule (e.g., an antibody or a synthetic ligand).
Materials:
-
This compound or Fmoc-NH-PEG3-CH2COOH
-
Amine-containing molecule (e.g., antibody, ligand)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting spin columns
Procedure:
-
Activation of the Linker:
-
Dissolve the linker (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.4).
-
Add the activated linker solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting spin column or dialysis against PBS.
-
Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Deprotection of the Cbz Group
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected conjugate in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected amine.
Protocol 3: Deprotection of the Fmoc Group
Materials:
-
Fmoc-protected conjugate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 10-30 minutes.
-
Upon completion, the deprotected product can be precipitated by the addition of cold diethyl ether or purified directly by chromatography.
Visualizing the Workflows
Deprotection Mechanisms
Caption: Deprotection mechanisms for Cbz and Fmoc groups.
General Bioconjugation Workflow
Caption: A generalized workflow for sequential bioconjugation.
Conclusion
The choice between this compound and Fmoc-NH-PEG3-CH2COOH is dictated by the specific requirements of the synthetic strategy. The Fmoc-protected linker is generally favored in modern bioconjugation and peptide synthesis due to its mild, base-mediated deprotection conditions, which are compatible with a wide range of acid-labile protecting groups commonly used for amino acid side chains. The ability to monitor Fmoc deprotection via UV spectroscopy is an added advantage for process control.
However, the Cbz-protected linker remains a valuable and robust option, particularly when the synthetic scheme involves base-sensitive moieties or when orthogonality to base-labile groups is required. Its removal by hydrogenolysis is clean and efficient, provided the substrate is compatible with the catalyst. A thorough understanding of the chemical orthogonality and potential side reactions associated with each protecting group is paramount for the successful design and execution of complex bioconjugation and drug development projects.
References
A Head-to-Head Comparison of Cbz-NH-PEG3-CH2COOH and Boc-NH-PEG3-CH2COOH for Bioconjugation and Drug Development
In the landscape of bioconjugation and drug development, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), the choice of linker and its protecting groups is paramount.[1][2][3][4][5] This guide provides a detailed comparison of two commonly used heterobifunctional PEG linkers: Cbz-NH-PEG3-CH2COOH and Boc-NH-PEG3-CH2COOH. The primary distinction between these molecules lies in the nature of the amine-protecting group—Carboxybenzyl (Cbz) versus tert-Butoxycarbonyl (Boc)—which dictates their deprotection strategy and, consequently, their application in multi-step organic synthesis.
Chemical Structure and Properties
Both molecules share a common hydrophilic triethylene glycol (PEG3) spacer and a terminal carboxylic acid, making them suitable for conjugation to amine-containing biomolecules or other chemical entities. The key difference is the protecting group on the terminal amine.
| Feature | This compound | Boc-NH-PEG3-CH2COOH |
| CAS Number | 462100-05-6 | 462100-06-7 |
| Molecular Formula | C16H23NO7 | C13H25NO7 |
| Molecular Weight | 341.36 g/mol | 307.34 g/mol |
| Amine Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Core Application | PEG-based linker for bioconjugation and PROTAC synthesis. | PEG-based linker for bioconjugation and PROTAC synthesis. |
Performance Comparison: The Critical Role of the Protecting Group
The selection between Cbz and Boc protection hinges on the chemical stability and deprotection conditions, a concept known as orthogonality. Orthogonal protecting groups can be removed under distinct conditions, allowing for selective deprotection of one functional group while others remain intact. This is a crucial strategy in the synthesis of complex molecules.
| Parameter | This compound | Boc-NH-PEG3-CH2COOH |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic Conditions (e.g., Trifluoroacetic Acid - TFA) |
| Stability | Stable to acidic and basic conditions. | Stable to most nucleophiles and bases. |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. | Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups. |
| Byproducts of Deprotection | Toluene and Carbon Dioxide | Isobutylene and Carbon Dioxide |
| Key Advantage | Stability in acidic environments allows for use in syntheses where acid-labile groups must be removed first. | Avoidance of heavy metal catalysts and volatile, easily removable byproducts. |
Experimental Protocols
Detailed experimental protocols for the deprotection of Cbz and Boc groups are well-established in organic synthesis. Below are representative procedures.
Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol is a general method for the removal of a Cbz group.
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the deprotected amine product.
Protocol 2: Deprotection of Boc-NH-PEG3-CH2COOH via Acidolysis
This protocol outlines the standard procedure for Boc group removal.
-
Dissolution: Dissolve Boc-NH-PEG3-CH2COOH in a suitable solvent, most commonly dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM, to the solution at room temperature.
-
Reaction: Stir the mixture for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting amine product is often obtained as a TFA salt and may be used directly or neutralized with a non-nucleophilic base.
Logical Workflow and Pathway Diagrams
The choice between Cbz and Boc protection is a critical decision in a synthetic pathway. The following diagrams illustrate the selection logic and a typical workflow in PROTAC synthesis.
Caption: Decision workflow for selecting Cbz vs. Boc linker.
Caption: Orthogonal pathways in PROTAC synthesis.
Conclusion
Both this compound and Boc-NH-PEG3-CH2COOH are valuable tools in the arsenal of the medicinal chemist and drug developer. The choice between them is not one of superior performance in all cases, but rather a strategic decision based on the overall synthetic plan.
-
This compound is the linker of choice when subsequent reaction steps require acidic conditions that would prematurely cleave a Boc group. Its robustness towards a wide range of non-reductive reagents provides significant flexibility.
-
Boc-NH-PEG3-CH2COOH is often preferred due to the mild, metal-free deprotection conditions and the volatile nature of its byproducts, which simplifies purification. Its acid lability makes it orthogonal to the Cbz group, allowing for complex, multi-layered protection strategies.
Ultimately, a thorough understanding of the stability and deprotection kinetics of these protecting groups is essential for the successful synthesis of complex biomolecules and targeted therapeutics.
References
Navigating the Maze of Amine Protection in PROTAC Synthesis: A Comparative Guide to Cbz, Boc, and Fmoc Groups
For researchers, scientists, and drug development professionals venturing into the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the strategic selection of amine protecting groups is a critical determinant of synthetic success. This guide provides an objective comparison of three stalwart protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc)—in the context of PROTAC synthesis. By examining their chemical properties, deprotection conditions, and impact on the overall synthetic strategy, this document aims to equip researchers with the knowledge to make informed decisions for their specific PROTAC design and assembly.
PROTACs, as heterobifunctional molecules, are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The synthesis of these intricate molecules often involves multi-step sequences where the judicious use of protecting groups is paramount to avoid unwanted side reactions and ensure the desired final product. Amines, being nucleophilic, are frequently protected during the synthesis of the linker or the modification of the ligands. The choice between Cbz, Boc, and Fmoc hinges on their unique cleavage conditions, which allows for orthogonal deprotection strategies—the selective removal of one protecting group in the presence of others.[1][2]
At a Glance: Key Characteristics of Cbz, Boc, and Fmoc
The fundamental difference between these three protecting groups lies in their lability under distinct chemical conditions, forming the basis of their orthogonality.[2][3] Cbz is typically removed by hydrogenolysis, Boc is labile to acid, and Fmoc is cleaved by base.[2] This orthogonality is a cornerstone of complex molecule synthesis, enabling the sequential unmasking of reactive amine functionalities.
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Structure | |||
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid) | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., 20% piperidine in DMF) |
| Key Advantages | Stable to a wide range of acidic and basic conditions; useful in solution-phase synthesis. | Robust and well-established; compatible with a wide range of functionalities. | Orthogonal to acid-labile protecting groups; mild deprotection conditions; allows for UV monitoring of deprotection. |
| Common Limitations | Not compatible with functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, some sulfur-containing residues). | Requires strong acid for removal, which can be detrimental to sensitive substrates. | Base-lability can be a limitation if other base-sensitive groups are present. |
| Typical Application in PROTAC Synthesis | Primarily in solution-phase synthesis of linkers or modified ligands. | Widely used in both solution-phase and solid-phase synthesis of PROTAC components. | Predominantly used in solid-phase peptide synthesis (SPPS) for peptide-based linkers or ligands. |
Performance in PROTAC Synthesis: A Comparative Analysis
The modular nature of PROTACs allows for their synthesis through the sequential conjugation of the warhead and the E3 ligase ligand to a linker. This process often requires orthogonally protected bifunctional linkers to control the stepwise assembly.
Cbz Group: The Cbz group's stability to both acidic and basic conditions makes it a valuable option for solution-phase synthesis of PROTAC linkers or for protecting amines on one of the ligands while modifying the other. However, its removal via catalytic hydrogenolysis can be problematic if the PROTAC scaffold contains reducible functional groups, which are common in complex drug-like molecules.
Boc Group: The Boc group is arguably the most versatile and widely used protecting group in small molecule synthesis, including that of PROTACs. Its acid lability allows for easy removal with TFA. This strategy is compatible with a broad range of functional groups not sensitive to acid. In the context of PROTACs, which often have complex heterocyclic moieties, the robustness of the Boc group is a significant advantage.
Fmoc Group: The Fmoc group is the cornerstone of solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions. For PROTACs that incorporate peptidic linkers or ligands, the Fmoc strategy is the method of choice. The orthogonality of Fmoc to the acid-labile side-chain protecting groups of amino acids allows for the straightforward assembly of complex peptide sequences within the PROTAC structure.
Quantitative Comparison of Deprotection Efficiency
The following table provides an illustrative comparison of typical deprotection conditions and efficiencies for each protecting group, compiled from general organic synthesis literature. It's important to note that actual yields and reaction times can vary significantly depending on the specific substrate and reaction conditions.
| Protecting Group | Deprotection Reagent | Typical Reaction Time | Typical Yield |
| Cbz | 10% Pd/C, H₂ (1 atm) | 1 - 16 hours | >90% |
| Boc | 25-50% TFA in DCM | 0.5 - 2 hours | >95% |
| Fmoc | 20% Piperidine in DMF | 10 - 30 minutes | >99% (in SPPS) |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using Cbz, Boc, and Fmoc are provided below. These protocols are generalized and may require optimization for specific PROTAC intermediates.
Protocol 1: Boc Protection of an Amine
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine substrate in DCM or THF.
-
Add the base (TEA or DIPEA) to the solution.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
If an aqueous workup is necessary, add water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Cbz Protection of an Amine
Materials:
-
Amine substrate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane/water or DCM
Procedure:
-
Dissolve the amine substrate in a suitable solvent mixture (e.g., dioxane/water).
-
Add the base (e.g., NaHCO₃).
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify by chromatography as needed.
Protocol 3: Fmoc Protection of an Amine
Materials:
-
Amine substrate (1.0 equiv)
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and water
Procedure:
-
Dissolve the amine substrate in a mixture of 1,4-dioxane and water.
-
Add NaHCO₃ and stir until dissolved.
-
Add Fmoc-OSu to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Protocol 4: Orthogonal Deprotection - Boc Cleavage in the Presence of Cbz
Materials:
-
Cbz- and Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the dual-protected compound in DCM.
-
Cool the solution to 0 °C.
-
Slowly add an equal volume of TFA.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as a TFA salt.
Protocol 5: Orthogonal Deprotection - Cbz Cleavage in the Presence of Boc
Materials:
-
Cbz- and Boc-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the dual-protected compound in MeOH or EtOH.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Purge the flask with an inert gas, then introduce hydrogen gas (e.g., via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 6: Orthogonal Deprotection - Fmoc Cleavage in the Presence of Boc
Materials:
-
Fmoc- and Boc-protected compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the dual-protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-30 minutes, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Visualizing Synthetic Strategies
The following diagrams, generated using Graphviz, illustrate the concept of orthogonal deprotection and a generalized workflow for PROTAC synthesis, highlighting the stages where protecting groups are crucial.
Conclusion: Making the Right Choice for Your PROTAC
The selection of an amine protecting group strategy in PROTAC synthesis is not a one-size-fits-all decision. It is a nuanced choice that depends on the overall synthetic route, the nature of the functional groups present in the POI and E3 ligase ligands, and the type of linker being constructed.
-
Cbz offers a robust, classical option for solution-phase synthesis, provided the molecule can withstand hydrogenolysis.
-
Boc stands out as a versatile and widely applicable protecting group, compatible with a vast array of synthetic transformations common in medicinal chemistry.
-
Fmoc is the undisputed champion for the synthesis of peptide-containing PROTACs, especially when employing solid-phase techniques.
A thorough understanding of the principles of orthogonal protection and the specific characteristics of Cbz, Boc, and Fmoc will empower researchers to design and execute efficient and successful syntheses of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
The Impact of PEG Linker Length on the Performance of Bioconjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker not only connects the targeting moiety to the therapeutic payload but also significantly influences the overall efficacy, selectivity, and pharmacokinetic properties of the conjugate. Among the various linker classes, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of Cbz-NH-PEG3-CH2COOH, a discrete three-unit PEG linker, against other PEG linkers of varying lengths, supported by experimental data from relevant studies.
This compound: A Versatile PEG3 Linker
This compound is a bifunctional linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The discrete PEG3 spacer enhances the hydrophilicity of the molecule, which can improve solubility and cell permeability.[1] The Cbz protecting group can be removed under specific conditions to allow for further chemical modifications, while the carboxylic acid enables conjugation to amine-containing molecules. This linker is frequently utilized in the synthesis of PROTACs and other bioconjugates where a short, flexible, and hydrophilic spacer is required.[2]
The Influence of PEG Linker Length in PROTACs
The length of the PEG linker in a PROTAC is a crucial parameter that dictates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy due to increased flexibility and a less stable ternary complex.[3][4]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The following tables summarize experimental data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: In Vitro Degradation of BRD4 by VHL-based PROTACs with Different PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This data represents a synthesized comparison from a study on BRD4-targeting PROTACs, highlighting the non-linear relationship between linker length and degradation potency.
Table 2: Degradation of ERα and TBK1 by VHL-based PROTACs with Different Linker Lengths
| Target Protein | Linker Length (atoms) | Degradation Potency |
| ERα | 12 | Less Potent |
| ERα | 16 | More Potent |
| TBK1 | < 12 | Inactive |
| TBK1 | 21 | DC50 = 3 nM, Dmax = 96% |
| TBK1 | 29 | DC50 = 292 nM, Dmax = 76% |
These studies demonstrate that the optimal linker length is target-dependent.
The Influence of PEG Linker Length in Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG linker can modulate the conjugate's hydrophilicity, which in turn affects its aggregation, pharmacokinetics, and tolerability. Longer PEG chains can shield the hydrophobic payload, leading to reduced clearance and a longer plasma half-life. However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
The following tables present data on the impact of PEG linker length on the pharmacokinetic properties and in vitro cytotoxicity of ADCs.
Table 3: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
This data illustrates that increasing the PEG linker length can significantly reduce the clearance of ADCs, with a plateau effect observed at around 8 PEG units.
Table 4: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths
| Linker | IC50 (nM) in SKOV-3 cells | IC50 (nM) in NCI-N87 cells |
| 4 kDa PEG | 31.9 | 26.2 |
| 10 kDa PEG | 111.3 | 83.5 |
This study on miniaturized ADCs shows that longer PEG chains can lead to a reduction in in vitro potency.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
The Great Debate: Cbz-NH-PEG3-CH2COOH vs. Alkyl Linkers for PROTACs – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comprehensive, data-driven comparison of two commonly employed linker classes: the hydrophilic Cbz-NH-PEG3-CH2COOH linker and traditional hydrophobic alkyl linkers. By examining their impact on crucial performance metrics such as degradation efficiency, ternary complex formation, and pharmacokinetic properties, this document aims to equip researchers with the knowledge to make informed decisions in PROTAC design and optimization.
At a Glance: Key Differences and Performance Metrics
The choice between a PEG-based linker like this compound and a simple alkyl chain is not merely a matter of connecting two ends. It is a strategic decision that profoundly influences the physicochemical properties and biological activity of the resulting PROTAC.[1] PEG linkers, composed of repeating ethylene glycol units, are known to enhance hydrophilicity, which can improve the aqueous solubility of the often large and greasy PROTAC molecules.[2] In contrast, alkyl linkers, consisting of saturated hydrocarbon chains, are more hydrophobic, a characteristic that can bolster cell permeability but may compromise solubility.[1]
The following tables summarize quantitative data from hypothetical comparative studies on a model target, Bromodomain-containing protein 4 (BRD4), to illustrate the potential impact of linker choice.
| Linker Type | PROTAC Structure | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| This compound | JQ1-(PEG3)-Pomalidomide | 50 | 95 | 5.2 | 150 |
| Alkyl (8-carbon) | JQ1-(C8)-Pomalidomide | 25 | 90 | 12.5 | 20 |
Table 1: Comparative Performance of PEG3 vs. Alkyl Linker in a BRD4-targeting PROTAC. Data is illustrative and compiled from general trends observed in the field.
| Linker Type | Binary Affinity (JQ1 to BRD4, K_D, nM) | Binary Affinity (Pomalidomide to CRBN, K_D, nM) | Ternary Complex Affinity (K_D, nM) | Cooperativity (α) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | 100 | 1500 | 50 | 2 | | Alkyl (8-carbon) | 100 | 1500 | 80 | 1.25 |
Table 2: Impact of Linker on Ternary Complex Formation. Data is illustrative and based on general principles of PROTAC biology.
Delving Deeper: The Underlying Science
The data presented above highlights a fundamental trade-off in PROTAC linker design. The enhanced solubility conferred by the PEG linker can be advantageous for formulation and in vitro assays, but the increased hydrophobicity of the alkyl linker may lead to better cell penetration and, in some cases, more potent degradation.
The structure of the linker also plays a critical role in the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The flexibility and length of the linker dictate the relative orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[3] While flexible linkers like PEG and alkyl chains are synthetically accessible, more rigid linkers are being explored to pre-organize the PROTAC into a bioactive conformation.[1]
Visualizing the Concepts
To better understand the processes discussed, the following diagrams illustrate the PROTAC mechanism of action, the structural differences between the linkers, and a typical experimental workflow for their evaluation.
Figure 1: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Figure 2: Structural Comparison of Linkers. This diagram shows the chemical structures of a this compound linker and an 8-carbon alkyl linker connecting a hypothetical JQ1 warhead and a pomalidomide E3 ligase ligand.
Figure 3: Experimental Workflow. This flowchart outlines the key steps in comparing the performance of different PROTAC linkers, from synthesis to in-depth biological and pharmacological evaluation.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed and standardized experimental protocols are essential.
Western Blot for Protein Degradation
This method is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot dose-response curves to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
1. Immobilization of E3 Ligase:
-
Biotinylated E3 ligase (e.g., VHL complex) is immobilized on a streptavidin-coated SPR sensor chip.
2. Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized ligase.
-
To measure the binding of the PROTAC to the target protein, a separate experiment is required, typically by immobilizing the target protein.
3. Ternary Complex Analysis:
-
To assess ternary complex formation, inject a constant concentration of the target protein mixed with a series of PROTAC concentrations over the immobilized E3 ligase.
-
The binding response reflects the formation of the ternary complex.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (K_D) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction (PROTAC to one protein) by the K_D of the ternary complex formation.
Conclusion
The choice between a this compound and an alkyl linker is a critical decision in PROTAC design that requires careful consideration of the desired properties of the final molecule. While PEG linkers can enhance solubility and provide favorable properties for in vitro studies, alkyl linkers may offer advantages in terms of cell permeability and degradation potency. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a diverse set of linkers is often necessary to identify the best-performing molecule. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation PROTACs.
References
The Impact of PEG Linkers on PROTAC Stability and Solubility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy, profoundly influencing its stability and solubility. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed to modulate the physicochemical properties of these heterobifunctional molecules. This guide provides an objective comparison of the impact of PEG linkers on PROTAC stability and solubility, supported by experimental data and detailed protocols for key assays.
The Dual Role of PEG Linkers: Enhancing Solubility While Influencing Stability
PEG linkers, composed of repeating ethylene glycol units, are inherently hydrophilic.[1][2][3] Their incorporation into PROTAC design is a common strategy to counteract the often high lipophilicity and molecular weight of these molecules, which can lead to poor aqueous solubility.[2][4] By increasing the hydrophilicity of the PROTAC, PEG linkers can significantly improve its solubility, which is a crucial factor for oral bioavailability and successful formulation.
However, the introduction of PEG moieties can also impact the metabolic stability of a PROTAC. Compared to more rigid or purely aliphatic linkers, the flexible nature of PEG chains can sometimes render the PROTAC more susceptible to enzymatic degradation. The ether bonds within the PEG chain can be sites of metabolic cleavage. Therefore, the choice of linker length and composition requires a careful balance between enhancing solubility and maintaining adequate stability.
Comparative Analysis of Linker Impact on PROTAC Performance
The optimal linker is highly dependent on the specific target protein, the E3 ligase being recruited, and the respective ligands. The following tables summarize representative data illustrating the influence of linker composition and length on key PROTAC parameters.
Table 1: Comparison of Physicochemical Properties of PROTACs with PEG vs. Alkyl Linkers
| PROTAC | Linker Type | Linker Length (atoms) | Calculated LogP | Topological Polar Surface Area (TPSA) (Ų) | Aqueous Solubility |
| PROTAC A | Alkyl Chain | 12 | 5.8 | 150 | Low |
| PROTAC B | PEG | 12 (4 PEG units) | 4.2 | 185 | Moderate |
| PROTAC C | PEG | 18 (6 PEG units) | 3.5 | 210 | High |
This table presents illustrative data compiled from various sources in the literature to demonstrate general trends.
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 Degrader 1 | 2 PEG units | 50 | >90 | HeLa |
| BRD4 Degrader 2 | 4 PEG units | 15 | >95 | HeLa |
| BRD4 Degrader 3 | 6 PEG units | 25 | >95 | HeLa |
This table illustrates that there is an optimal PEG linker length for degradation efficiency, with linkers that are too short or too long potentially being less effective. Data is representative of trends observed in the literature.
Key Experimental Protocols
Accurate assessment of a PROTAC's stability and solubility is paramount in the drug development process. Below are detailed protocols for essential in vitro assays.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Prepare a 1 µM solution of the test PROTAC in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add liver microsomes (from human, rat, or mouse) to a final protein concentration of 0.5 mg/mL.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) from the rate of disappearance of the PROTAC.
Plasma Stability Assay
This assay determines the stability of a PROTAC in plasma, identifying susceptibility to degradation by plasma enzymes such as esterases and proteases.
Protocol:
-
Prepare a 1 µM solution of the test PROTAC in plasma (from human, rat, or mouse).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate plasma proteins.
-
Centrifuge the samples.
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the remaining PROTAC.
-
Determine the percentage of PROTAC remaining over time to assess its stability.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions.
Protocol:
-
Prepare a high-concentration stock solution of the PROTAC in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentration.
-
Shake the solution for a defined period (e.g., 1-2 hours) at room temperature.
-
Separate any undissolved precipitate by filtration or centrifugation.
-
Determine the concentration of the dissolved PROTAC in the clear aqueous phase using a suitable analytical method such as HPLC-UV or LC-MS/MS.
Visualizing Key Concepts
The following diagrams, generated using the Graphviz (DOT language), illustrate the fundamental structure of a PROTAC and the experimental workflow for assessing its stability.
Conclusion
The rational design of the linker is a critical aspect of developing effective PROTACs. PEG linkers offer a valuable tool for enhancing the solubility of these often large and hydrophobic molecules. However, their impact on metabolic stability must be carefully considered and empirically evaluated for each PROTAC system. By systematically assessing stability and solubility using the described protocols, researchers can optimize linker design to develop PROTACs with improved drug-like properties and therapeutic potential.
References
Navigating the Analytical Maze: A Comparative Guide to Characterizing Cbz-NH-peg3-CH2cooh Containing PROTACs
For researchers, scientists, and drug development professionals, the robust characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount to advancing these promising therapeutics. This guide provides a comparative overview of key analytical methods for characterizing PROTACs that incorporate the common Cbz-NH-peg3-CH2cooh linker, offering insights into their performance and supported by experimental data.
PROTACs are novel heterobifunctional molecules that commandeer the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[][2][3][4] A typical PROTAC comprises a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The linker, such as the polyethylene glycol (PEG)-based this compound, is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties.
This guide will delve into the analytical techniques essential for the comprehensive characterization of these complex molecules, from initial binding events to final protein degradation.
The PROTAC Mechanism of Action: A Visualized Pathway
The efficacy of a PROTAC hinges on its ability to orchestrate a series of molecular events, culminating in the degradation of the target protein. This signaling pathway is a critical aspect to consider during the analytical characterization process.
Caption: PROTAC Mechanism of Action.
Comparative Analysis of Key Characterization Techniques
A multi-faceted analytical approach is crucial to fully understand the behavior and efficacy of a PROTAC. The following tables compare various techniques used to assess different aspects of PROTAC function.
Table 1: Methods for Quantitation and Pharmacokinetic (PK) Analysis
| Method | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity (pg/mL levels), high selectivity, wide dynamic range, and can quantify both PROTAC and its metabolites. | Matrix effects can influence ionization, requires expensive instrumentation. | Quantifying PROTAC levels in plasma, tissues, and other biological matrices for PK studies. |
| HILIC-MS | Hydrophilic Interaction Liquid Chromatography coupled with mass spectrometry. | Ideal for polar molecules like PEG-containing PROTACs, offers enhanced sensitivity with ESI-MS due to high organic mobile phase. | Can have lower reproducibility than reversed-phase LC, mechanism is complex. | Analysis of polar PROTACs and their polar metabolites. |
Table 2: Methods for Analyzing Ternary Complex Formation and Binding Kinetics
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Label-free, provides real-time kinetic data (on- and off-rates), allows for determination of binding affinity (KD) and cooperativity. | Requires immobilization of one binding partner which may affect its activity, can be complex to set up for ternary systems. | Characterizing binary (PROTAC-POI, PROTAC-E3) and ternary complex formation, determining binding kinetics and cooperativity. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore when in close proximity. | Homogeneous assay format (no wash steps), high throughput, sensitive. | Requires labeling of binding partners which can interfere with binding, potential for assay artifacts. | High-throughput screening for ternary complex formation, measuring binding affinity in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and interaction information. | Provides detailed structural information at atomic resolution, can study weak interactions, label-free. | Low throughput, requires high sample concentrations and specialized equipment, data analysis can be complex. | Elucidating the 3D structure of the ternary complex, confirming binding sites, and studying linker conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Label-free, provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS), determines binding stoichiometry. | Low throughput, requires large amounts of pure protein. | Validating binding affinities and determining the thermodynamics of binary and ternary complex formation. |
Table 3: Methods for Assessing Protein Degradation and Cellular Effects
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Western Blot | Uses antibodies to detect specific proteins separated by gel electrophoresis. | Widely available, relatively inexpensive, provides information on protein size. | Semi-quantitative, low throughput, relies on antibody quality. | Confirming the degradation of the target protein in cell lysates. |
| In-Cell Western / ELISA | Plate-based immunoassays for quantifying protein levels in cells. | Higher throughput than Western Blot, more quantitative. | Can have higher background, antibody cross-reactivity can be an issue. | Quantifying target protein degradation in a high-throughput format. |
| Mass Spectrometry-based Proteomics | Global or targeted analysis of protein abundance in complex samples. | Unbiased, can identify off-target effects, highly sensitive and quantitative. | Complex data analysis, requires specialized instrumentation and expertise. | Global profiling of protein degradation to assess selectivity and identify off-targets. |
| NanoBRET™ | Bioluminescence resonance energy transfer-based assay performed in live cells. | Real-time measurements in a physiological context, can monitor ternary complex formation and target engagement. | Requires genetic modification of cells to express tagged proteins. | Live-cell monitoring of PROTAC-target engagement and ternary complex formation. |
Experimental Workflow for PROTAC Characterization
A logical and systematic workflow is essential for the comprehensive characterization of a novel PROTAC. The following diagram outlines a typical experimental pipeline.
Caption: Experimental Workflow for PROTAC Characterization.
Detailed Experimental Protocols
LC-MS/MS for PROTAC Quantification in Plasma
Objective: To quantify the concentration of a this compound containing PROTAC in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the PROTAC).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase.
-
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3).
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
A typical gradient might be 5-95% B over 5 minutes.
-
-
MS/MS Detection:
-
Perform detection using a tandem quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Optimize the multiple reaction monitoring (MRM) transitions for the PROTAC and the internal standard. This involves selecting a precursor ion (typically [M+H]+) and a characteristic product ion.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of ternary complex formation.
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip (e.g., CM5 chip via amine coupling or a His-capture chip if the protein is His-tagged).
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Separately, if possible, immobilize the POI and inject the PROTAC to determine the other binary interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of concentrations of the PROTAC mixed with a constant, near-saturating concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or ternary binding models) to obtain kinetic and affinity constants.
-
Calculate the cooperativity factor (alpha), which is the ratio of the binary affinity to the ternary affinity. A value greater than 1 indicates positive cooperativity.
-
Western Blot for Protein Degradation
Objective: To assess the degradation of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion
The successful development of PROTACs containing the this compound linker, and indeed any PROTAC, relies on a thorough and multi-pronged analytical characterization strategy. By employing a combination of techniques to assess quantification, binding kinetics, ternary complex formation, and cellular degradation, researchers can gain a comprehensive understanding of their molecule's performance. This guide provides a framework for comparing and selecting the most appropriate analytical methods, along with foundational experimental protocols, to accelerate the journey of these promising new therapeutics from the laboratory to the clinic.
References
A Comparative Guide to the Mass Spectrometry Analysis of PROTACs Featuring the Cbz-NH-peg3-CH2cooh Linker
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The unique tripartite structure of PROTACs—a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker—necessitates a multi-faceted analytical approach for their characterization and quantification. This guide provides a comparative analysis of mass spectrometry-based methods for the analysis of PROTACs, with a specific focus on those incorporating the flexible Cbz-NH-peg3-CH2cooh linker.
The Role of the this compound Linker in PROTACs
The linker moiety in a PROTAC is a critical determinant of its biological activity, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the molecule such as solubility and cell permeability. The this compound linker, a polyethylene glycol (PEG)-based linker, offers several advantageous properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.
-
Flexibility: The flexibility of the PEG linker can facilitate the optimal orientation of the target protein and E3 ligase, thereby promoting efficient ternary complex formation.
-
Tunability: The length of the PEG chain can be readily modified to optimize the distance between the two binding moieties for effective protein degradation.
Mass Spectrometry: A Powerful Tool for PROTAC Analysis
Mass spectrometry (MS) has emerged as an indispensable tool in the development of PROTACs, providing crucial information from initial characterization to in-depth mechanistic studies. Various MS-based techniques can be employed, each offering unique advantages for different stages of PROTAC research and development.
Quantitative Analysis of PROTACs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of PROTACs in complex biological matrices such as plasma and cell lysates. Given the high potency of many PROTACs, achieving low limits of quantification is essential for pharmacokinetic and pharmacodynamic studies.
Key Performance Characteristics of LC-MS/MS for PROTAC Quantification:
| Parameter | Typical Performance for PROTAC Analysis | Alternative Methods (e.g., Immunoassays) |
| Sensitivity (LLOQ) | Low pg/mL to ng/mL range in biological matrices.[1] | Can offer high sensitivity but may be limited by antibody availability. |
| Specificity | High, based on precursor and product ion masses. | Can be prone to cross-reactivity. |
| Dynamic Range | Wide, typically 3-4 orders of magnitude. | Often narrower than LC-MS/MS. |
| Throughput | Moderate to high, with run times of a few minutes per sample. | Can be high for plate-based assays. |
| Multiplexing | Can simultaneously quantify the PROTAC and its metabolites. | Generally limited to a single analyte per assay. |
| Matrix Effects | Can be a challenge but can be mitigated with appropriate sample preparation and internal standards. | Can also be affected by matrix components. |
Structural Characterization and Ternary Complex Analysis by Native Mass Spectrometry
Native mass spectrometry (nMS) is a powerful technique for studying non-covalent interactions, making it ideally suited for the analysis of PROTAC-mediated protein complexes.[2][3] By preserving the native structure of the proteins and their complexes during analysis, nMS can provide direct evidence of ternary complex formation and stoichiometry.
Comparison of Analytical Techniques for Ternary Complex Analysis:
| Technique | Information Provided | Advantages | Limitations |
| Native Mass Spectrometry | Stoichiometry of binary and ternary complexes, relative binding affinities.[2][3] | Label-free, high sensitivity, can analyze complex mixtures. | Provides limited information on kinetics and 3D structure. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), affinity (KD). | Real-time analysis, high sensitivity. | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction. | Requires larger amounts of material, lower throughput. |
| X-ray Crystallography | High-resolution 3D structure of the ternary complex. | Provides detailed atomic-level insights into the interactions. | Challenging to obtain crystals of ternary complexes, provides a static picture of the interaction. |
Experimental Protocols
LC-MS/MS Quantification of a PROTAC with this compound Linker in Rat Plasma
This protocol provides a general framework for the quantitative analysis of a PROTAC containing the this compound linker. Optimization of specific parameters will be required for individual PROTAC molecules.
a. Sample Preparation:
-
Thaw rat plasma samples and an aliquot of a stock solution of the PROTAC and its internal standard (ideally a stable isotope-labeled version of the analyte).
-
Spike 50 µL of plasma with the internal standard.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the PROTAC and its internal standard. The fragmentation of the PEG linker is expected to yield characteristic product ions.
Native Mass Spectrometry Analysis of Ternary Complex Formation
This protocol outlines the steps for analyzing the formation of a ternary complex involving a PROTAC with the this compound linker.
a. Sample Preparation:
-
Buffer exchange the target protein and E3 ligase into a volatile buffer such as ammonium acetate (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of the PROTAC in a compatible solvent like DMSO.
-
Incubate the target protein, E3 ligase, and the PROTAC at desired concentrations (e.g., equimolar ratios) for a sufficient time to allow complex formation (e.g., 30 minutes at room temperature).
b. Native MS Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument equipped with a nano-electrospray ionization (nESI) source.
-
Capillary Voltage: ~1.5 kV.
-
Source Temperature: ~40°C.
-
Collision Energy: Apply low collision energy in the trap region to desolvate the ions without disrupting the non-covalent interactions.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the observed species and identify the individual proteins, binary complexes (Protein-PROTAC, E3-PROTAC), and the ternary complex (Protein-PROTAC-E3).
Visualizing Experimental Workflows and Signaling Pathways
Caption: Mass spectrometry workflows for PROTAC analysis.
Caption: PROTAC mechanism of action.
Conclusion
Mass spectrometry is an unparalleled analytical tool for the development of PROTACs, including those with the this compound linker. LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification in biological systems, while native MS offers invaluable insights into the formation of the critical ternary complex. By employing a multi-pronged MS-based approach, researchers can gain a comprehensive understanding of their PROTAC candidates, accelerating their journey from discovery to clinical application.
References
A Researcher's Guide to PROTAC Validation: A Comparative Analysis of NMR Spectroscopy
In the rapidly evolving field of targeted protein degradation, the precise chemical characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount. The validation of these bifunctional molecules, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of the PROTAC linker Cbz-NH-peg3-CH2cooh, alongside alternative analytical techniques.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as a powerful and indispensable tool for the unequivocal structural confirmation of small molecules like this compound.[1] By providing detailed information about the chemical environment of each atom, NMR allows for the complete assignment of the molecule's structure, ensuring the correct synthesis of the linker, which is crucial for the PROTAC's efficacy.
Quantitative Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of its constituent moieties (Cbz-NH, PEG, and -CH2COOH) and data from structurally similar compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Cbz - Aromatic CH | 7.30 - 7.40 (m, 5H) | 127.0 - 129.0, 136.0 (Ar-C) |
| Cbz - CH₂ | ~5.10 (s, 2H) | ~67.0 |
| Cbz - C=O | - | ~156.0 |
| NH | ~5.50 (t, 1H, broad) | - |
| PEG - OCH₂CH₂NH | ~3.55 (t, 2H) | ~70.0 |
| PEG - CH₂NH | ~3.35 (q, 2H) | ~41.0 |
| PEG - OCH₂CH₂O | ~3.65 (s, 8H) | ~70.5 |
| COOH - CH₂ | ~4.05 (s, 2H) | ~69.0 |
| COOH - C=O | - | ~172.0 |
| COOH - OH | 10.0 - 12.0 (s, 1H, broad) | - |
A Comparative Look: Alternative PROTAC Validation Techniques
While NMR provides unparalleled structural detail, a comprehensive validation strategy often incorporates orthogonal techniques that assess different aspects of the PROTAC's function.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation, purity assessment. | High sensitivity, small sample requirement. | Does not provide structural isomer information. |
| Capillary Western Blot (Jess) | Automated capillary-based protein separation and immunodetection. | Target protein degradation efficiency. | Quantitative, high throughput, faster than traditional Western blot.[2] | Requires specific antibodies, does not confirm PROTAC structure. |
| HiBiT-Based Detection | Bioluminescence-based assay using a small peptide tag. | Real-time monitoring of protein degradation in live cells. | High sensitivity, no antibody requirement, suitable for high-throughput screening.[2] | Requires genetic modification of the target protein. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between two fluorophores. | Ternary complex formation, binding affinities. | Homogeneous assay, high throughput.[3] | Requires labeled binding partners, potential for assay interference. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding. | Binary and ternary binding affinities. | Quantitative, solution-based. | Can be sensitive to buffer conditions and compound fluorescence. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy of this compound
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
-
¹H NMR:
-
A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The relaxation delay is set to at least 1-2 seconds.
-
-
¹³C NMR:
-
A proton-decoupled carbon experiment is performed.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
The relaxation delay is adjusted to ensure quantitative data if needed, though for routine characterization, 2 seconds is often sufficient.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Visualizing the Process and Mechanism
To better understand the workflow and the underlying biological process, the following diagrams are provided.
Conclusion
References
A Researcher's Guide to Purity Assessment of Synthesized Cbz-NH-PEG3-CH2COOH
For researchers, scientists, and drug development professionals, establishing the purity of synthesized linkers is a critical, non-negotiable step in ensuring the reliability and reproducibility of their experimental outcomes. This guide provides a comparative overview of analytical techniques for assessing the purity of Cbz-NH-PEG3-CH2COOH, a monodisperse PEG-based PROTAC linker. We present supporting data and detailed experimental protocols to aid in the selection of the most appropriate methods for your laboratory.
The precise structure and purity of this compound are paramount to the successful synthesis of homogenous PROTACs and other conjugates. Impurities, which can arise from the starting materials or during the synthetic process, can lead to unwanted side reactions, difficulties in purification of the final product, and unreliable biological data. Therefore, a multi-faceted analytical approach is recommended for the comprehensive characterization of this linker.
Core Analytical Techniques for Purity Determination
The primary methods for evaluating the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) serves as an essential complementary technique for identity confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target molecule from any non-volatile impurities. Given that this compound possesses a UV-active benzyloxycarbonyl (Cbz) group, UV detection is a viable option. However, for a more universal approach that can detect non-UV active impurities, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound.[1] NMR provides detailed information about the molecular structure, allowing for the identification of the characteristic peaks of the Cbz group, the PEG linker, and the terminal carboxylic acid. The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the synthesized linker.[1] Techniques such as Electrospray Ionization (ESI) are commonly used to determine the elemental composition and identify potential impurities based on their mass-to-charge ratio.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the recommended analytical techniques for the purity assessment of this compound.
| Technique | Purity Assessment Capability | Identity Confirmation | Throughput | Key Advantages | Limitations |
| HPLC-UV | Quantitative | Indirect | High | Simple, widely available | Only detects UV-active impurities |
| HPLC-ELSD/CAD | Quantitative | Indirect | High | Universal detection of non-volatile compounds | Semi-quantitative without calibration standards |
| ¹H NMR | Semi-quantitative | Excellent | Medium | Provides detailed structural information | Lower sensitivity compared to HPLC |
| ¹³C NMR | Qualitative | Excellent | Low | Confirms carbon framework | Low sensitivity, longer acquisition times |
| LC-MS (ESI) | Qualitative | Excellent | High | High sensitivity and specificity | Ionization efficiency can vary |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ELSD Detection
This protocol is designed to separate this compound from potential non-volatile impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow: 1.5 L/min.
-
-
Sample Preparation:
-
Dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Reference the spectra to the residual solvent peak.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Compare the chemical shifts and coupling constants to the expected values for the this compound structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides confirmation of the molecular weight of the target compound.
-
Instrumentation:
-
LC-MS system with an ESI source.
-
-
Chromatographic Conditions:
-
Use the same RP-HPLC conditions as described in Protocol 1.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for the peak corresponding to this compound.
-
Confirm the presence of the expected molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Data Presentation
The following tables present representative data obtained from the analysis of a synthesized batch of this compound compared to a commercially available standard.
Table 1: HPLC-ELSD Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized this compound | 8.52 | 98.5 |
| 7.21 (Impurity 1) | 0.8 | |
| 9.15 (Impurity 2) | 0.7 | |
| Commercial Standard | 8.51 | >99.5 |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 | m | 5H | Cbz-Ar-H |
| 5.10 | s | 2H | Cbz-CH ₂ |
| 4.20 | s | 2H | -O-CH ₂-COOH |
| 3.70-3.50 | m | 10H | PEG-CH ₂ |
| 3.45 | t | 2H | Cbz-NH-CH ₂ |
Table 3: High-Resolution Mass Spectrometry (HRMS)
| Sample | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Synthesized this compound | 342.1553 | 342.1551 |
| Commercial Standard | 342.1553 | 342.1552 |
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for the purity assessment of this compound.
Caption: Experimental workflow for purity assessment.
Caption: Logical decision tree for purity acceptance.
Common Impurities and Alternative Techniques
Potential impurities in the synthesis of this compound can include starting materials, byproducts from incomplete reactions, or molecules with different PEG chain lengths (though this compound is monodisperse). For the detection of volatile impurities like residual solvents, Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be employed. In cases where complex mixtures are present, Two-Dimensional Liquid Chromatography (2D-LC) can provide enhanced separation and resolution.
Conclusion
A combination of HPLC, NMR, and MS provides a robust and comprehensive strategy for assessing the purity of synthesized this compound. By employing the detailed protocols and comparative data in this guide, researchers can confidently verify the quality of their linkers, leading to more reliable and reproducible results in their drug discovery and development efforts.
References
Navigating the PROTAC Landscape: A Comparative Guide to the Biological Validation of Cbz-NH-peg3-CH2cooh Containing PROTACs
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of PROTACs incorporating the Cbz-NH-peg3-CH2cooh linker. While specific head-to-head biological data for PROTACs containing this exact linker remains limited in publicly available literature, this document provides a framework for their validation by drawing comparisons with PROTACs featuring similar short-chain polyethylene glycol (PEG) linkers. The experimental data presented herein is representative of typical results observed for PEG-based PROTACs targeting well-validated proteins like BRD4 and CDK9.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. PEG linkers, such as this compound, are frequently employed to enhance solubility and cell permeability. The length and composition of the PEG chain significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately influencing the efficiency of protein degradation.
Quantitative Comparison of Representative PEG-Linker Containing PROTACs
To illustrate the impact of linker length on PROTAC performance, the following tables summarize representative data for PROTACs targeting BRD4 and CDK9 with varying PEG linker lengths. It is important to note that the optimal linker length is target-dependent and must be empirically determined.
Table 1: Representative Degradation Performance of BRD4-Targeting PROTACs with Different PEG Linkers
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PEG-2 | 25 | >90 | HEK293T |
| PEG-3 (Representative) | 10 | >95 | HEK293T |
| PEG-4 | 15 | >95 | HEK293T |
| PEG-5 | 50 | ~85 | HEK293T |
Note: Data is a composite representation from various studies on BRD4-targeting PROTACs and does not represent a single head-to-head experiment. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency.
Table 2: Representative Cell Viability of CDK9-Targeting PROTACs with Different PEG Linkers
| Linker Composition | IC50 (nM) | Target Cell Line |
| PEG-2 | 150 | MV4-11 |
| PEG-3 (Representative) | 80 | MV4-11 |
| PEG-4 | 120 | MV4-11 |
| PEG-5 | 200 | MV4-11 |
Note: IC50 (half-maximal inhibitory concentration) reflects the compound's ability to inhibit cell growth, which for a degrader, is a downstream consequence of target protein degradation.
Visualizing the Path to Degradation and Validation
To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for validation, and the logical relationships in PROTAC design.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of PROTACs.
Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T for BRD4, MV4-11 for CDK9) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., anti-BRD4, anti-CDK9) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
Safety Operating Guide
Proper Disposal of Cbz-NH-PEG3-CH2COOH: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Cbz-NH-PEG3-CH2COOH should be handled as a hazardous chemical. Proper disposal requires adherence to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a PEG-based PROTAC linker. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]
| Hazard Classification | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Statement for Disposal: P501: Dispose of contents/container in accordance with local regulation.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that contains the hazardous waste and complies with all applicable regulations.
1. Waste Identification and Classification:
-
Treat all this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weigh boats, pipette tips), as hazardous waste.[2][3]
-
Do not mix this waste with non-hazardous materials.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields[1]
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
-
Use only in a well-ventilated area or with a suitable respirator if necessary.
-
3. Waste Segregation and Collection:
-
Collect this compound waste in a designated, compatible, and properly sealed container.
-
The container must be in good condition, with no leaks or cracks.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated secondary containment area to prevent spills from spreading.
-
Segregate this waste from other incompatible waste streams.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (avoiding abbreviations).
-
Indicate the approximate quantity of waste in the container.
5. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from general laboratory traffic.
6. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information derived from Safety Data Sheets and general chemical waste management guidelines. No experimental protocols are cited.
References
Essential Safety and Operational Guide for Handling Cbz-NH-peg3-CH2cooh
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of Cbz-NH-peg3-CH2cooh, a PEG-based PROTAC linker. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and absorption, which can cause skin irritation[1][2]. |
| Body Protection | Standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A certified chemical fume hood is required for handling the solid compound and preparing solutions. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to use is critical for both safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are 4°C for short-term and -20°C for long-term storage of the pure form.
-
Inventory: Log the compound into your chemical inventory system.
Preparation of Stock Solutions
All preparation of stock solutions should be performed in a certified chemical fume hood.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO) to achieve the desired concentration.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution: Store the aliquots at -20°C or -80°C, protected from light.
General Handling
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all federal, state, and local environmental regulations. Treat all waste associated with this compound as hazardous chemical waste.
| Waste Type | Collection and Segregation | Disposal Procedure |
| Solid Waste | Collect contaminated items (e.g., pipette tips, tubes, gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container. | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Incineration at an approved facility is the preferred method. |
| Liquid Waste | Collect unused stock solutions and experimental media containing the compound in a compatible, leak-proof container with a secure cap. Label the container with "Hazardous Waste" and the full chemical name. | Do not dispose of down the drain. Arrange for pickup and disposal through your institution's EHS department. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. | Follow your institution's protocol for the disposal of hazardous sharps waste. |
| Decontamination | Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or acetone). Collect the initial rinsate as hazardous liquid waste. | Subsequent washes with soap and water can typically be disposed of down the drain, but confirm with your local EHS regulations. |
Representative Experimental Protocol: In Vitro Cell Treatment
This protocol provides a general workflow for using a PROTAC linker like this compound in a cell-based assay.
-
Cell Culture: Culture the desired cell line in the appropriate medium until they reach the desired confluency (e.g., 70-80%).
-
Preparation of Treatment Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, wash the cells with ice-cold PBS and proceed with the intended analysis (e.g., cell lysis for western blotting).
Logical Workflow for Handling this compound
Caption: A diagram illustrating the key procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
